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Core Science & Biosynthesis

Foundational

The Bioanalytical Foundation of L-Amoxicillin-d4: Structural Mechanics, Physical Properties, and LC-MS/MS Applications

Executive Summary In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the precise quantification of beta-lactam antibiotics in complex biological matrices is paramount. L-Amoxicillin-d4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the precise quantification of beta-lactam antibiotics in complex biological matrices is paramount. L-Amoxicillin-d4 (CAS: 2673270-36-3) serves as the gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS) for amoxicillin bioanalysis. By sharing identical physicochemical properties and co-eluting with the target analyte, Amoxicillin-d4 normalizes extraction recoveries and compensates for matrix-induced ion suppression during Electrospray Ionization (ESI). This whitepaper deconstructs the structural rationale, physical properties, and self-validating LC-MS/MS protocols essential for leveraging Amoxicillin-d4 in high-throughput bioanalytical laboratories.

Chemical Structure and Isotopic Design Rationale

The molecular architecture of Amoxicillin-d4—specifically (2S,5R,6R)-6-((R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid—is engineered for absolute isotopic stability.

The Causality of Label Placement

A common pitfall in stable isotope labeling is the placement of deuterium (D) on heteroatoms (such as -OH, -NH₂, or -COOH). Protons in these positions are highly labile and will rapidly undergo hydrogen-deuterium (H/D) exchange when exposed to aqueous biological matrices or protic mobile phases (e.g., water/methanol mixtures). This back-exchange leads to a loss of the mass shift, rendering the internal standard useless for Mass Spectrometry.

To circumvent this, Amoxicillin-d4 is synthesized with the four deuterium atoms covalently bonded to the aromatic 4-hydroxyphenyl ring (2,3,5,6-d4) . Carbon-bound deuterium on an aromatic ring is chemically inert under standard physiological conditions and acidic reverse-phase chromatography. This strategic placement guarantees a stable +4.0 Da mass shift ( m/z 370.1 [M+H]+ vs m/z 366.1 for unlabeled amoxicillin), ensuring zero isotopic cross-talk in Multiple Reaction Monitoring (MRM) channels .

G A Amoxicillin Isotope Labeling Strategy B Labile Protons (Amine, Hydroxyl, Carboxyl) A->B Avoid C Stable Protons (Aromatic Phenyl Ring) A->C Select D Rapid H/D Exchange in Aqueous Media B->D E Amoxicillin-d4 (2,3,5,6-d4-phenyl) C->E F Loss of Mass Shift (Unsuitable for MS) D->F G Stable Mass Shift (+4 Da) (Ideal Internal Standard) E->G

Caption: Logical rationale for deuterium placement on the aromatic ring of Amoxicillin-d4.

Physicochemical Properties & Stability Dynamics

Understanding the physical properties of Amoxicillin-d4 is critical for maintaining its integrity during stock preparation and storage. The highly strained 4-membered beta-lactam ring is thermodynamically unstable and highly susceptible to nucleophilic attack, leading to hydrolysis and the formation of inactive penicilloic acid derivatives.

Causality in Handling: Because alkaline conditions accelerate beta-lactam ring opening, stock solutions must be prepared in slightly acidic environments (e.g., 0.1 M Acetic Acid) or aprotic solvents (DMSO), and stored at sub-zero temperatures to arrest hydrolytic degradation.

Quantitative Data Summary
PropertySpecification
Analyte Name L-Amoxicillin-d4
CAS Number 2673270-36-3
Molecular Formula C₁₆H₁₅D₄N₃O₅S
Molecular Weight 369.43 g/mol
Accurate Mass 369.1296 Da
Isotopic Purity ≥99% deuterated forms (d₁-d₄)
Appearance Solid
Solubility 0.1 M Acetic Acid (Warmed), DMSO, Water (Slightly)
Storage Temperature 2-8°C (Short-term) / -20°C (Long-term, desiccated)

Bioanalytical Application: LC-MS/MS Protocol

When quantifying amoxicillin in human plasma, endogenous phospholipids and proteins cause severe matrix effects—specifically, ion suppression during ESI. By spiking samples with Amoxicillin-d4 prior to extraction, any analyte loss during sample preparation or signal suppression in the mass spectrometer applies equally to both the target and the SIL-IS. The ratio of their peak areas remains constant, creating a self-validating quantitative system .

Step-by-Step Methodology: Plasma Protein Precipitation (PPT)

1. Reagent Preparation:

  • SIL-IS Working Solution: Dilute the Amoxicillin-d4 stock to a working concentration of 500 ng/mL in 50% Methanol/Water.

  • Extraction Solvent: 100% Acetonitrile containing 0.1% Formic Acid (FA) pre-chilled to 4°C.

    • Causality: Acetonitrile acts as a powerful denaturant to precipitate plasma proteins (albumin, globulins). The addition of 0.1% FA keeps the carboxylate group of amoxicillin protonated, enhancing its solubility in the organic phase while stabilizing the beta-lactam ring against degradation.

2. Sample Spiking:

  • Aliquot 100 µL of human plasma (K₂-EDTA) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Amoxicillin-d4 Working Solution. Vortex for 10 seconds to ensure homogeneous equilibration between the SIL-IS and the endogenous matrix.

3. Protein Precipitation:

  • Add 400 µL of the cold Extraction Solvent to the sample.

  • Vortex vigorously for 2 minutes to induce complete protein flocculation.

4. Centrifugation & Collection:

  • Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 200 µL of the clear supernatant into an LC autosampler vial equipped with a glass insert.

5. UPLC-MS/MS Analysis:

  • Separation: Inject 2 µL onto a C18 Reverse Phase column (e.g., 50 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA. Run a fast gradient from 5% B to 95% B over 3 minutes.

  • Detection (ESI+ MRM Mode):

    • Amoxicillin: m/z 366.1 → 349.1

    • Amoxicillin-d4: m/z 370.1 → 353.1

Workflow N1 Plasma Sample (Contains Amoxicillin) N2 Spike Internal Standard (Amoxicillin-d4) N1->N2 N3 Protein Precipitation (Acetonitrile + 0.1% FA) N2->N3 N4 Centrifugation (14,000 x g, 10 min) N3->N4 N5 Supernatant Collection N4->N5 N6 UPLC Separation (C18 Column) N5->N6 N7 ESI+ MS/MS Detection (MRM Mode) N6->N7 N8 Data Quantification (Ratio: Amox / Amox-d4) N7->N8

Caption: Step-by-step bioanalytical workflow for amoxicillin quantification using Amoxicillin-d4.

References

  • PubChem . "Amoxicillin D4 | C16H19N3O5S - PubChem - NIH." National Center for Biotechnology Information. Available at:[Link]

Exploratory

L-Amoxicillin-d4 molecular weight and exact monoisotopic mass

An In-Depth Technical Guide to L-Amoxicillin-d4: Molecular Weight, Exact Mass, and Application in Quantitative Bioanalysis Introduction L-Amoxicillin-d4 is a stable isotope-labeled (SIL) form of L-Amoxicillin, a widely u...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to L-Amoxicillin-d4: Molecular Weight, Exact Mass, and Application in Quantitative Bioanalysis

Introduction

L-Amoxicillin-d4 is a stable isotope-labeled (SIL) form of L-Amoxicillin, a widely used semi-synthetic, broad-spectrum antibiotic from the penicillin class.[1][2] In the realm of drug development and clinical research, the precise quantification of active pharmaceutical ingredients (APIs) in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. L-Amoxicillin-d4 serves as an ideal internal standard (IS) for such analyses, particularly in methodologies employing liquid chromatography-mass spectrometry (LC-MS).[3][4] Its utility stems from its chemical near-identity to the parent drug, amoxicillin, while possessing a distinct mass, a feature critical for accurate and reliable quantification. This guide provides a detailed examination of the core physicochemical properties of L-Amoxicillin-d4—its molecular weight and exact monoisotopic mass—and elucidates their fundamental importance in modern analytical workflows.

Core Physicochemical Properties of L-Amoxicillin-d4

The foundational characteristics of any analytical standard are its structural and mass properties. For L-Amoxicillin-d4, the incorporation of four deuterium atoms in place of hydrogen atoms on the phenyl ring creates a molecule with a predictable mass shift, without significantly altering its chemical behavior.

PropertyValueSource(s)
Chemical Formula C₁₆H₁₅D₄N₃O₅S[4][5]
CAS Number 2673270-36-3[2][3][5]
Average Molecular Weight 369.43 g/mol [2][4][6][7]
Exact Monoisotopic Mass 369.12964887 Da[8]
Distinguishing Molecular Weight from Monoisotopic Mass

Understanding the difference between average molecular weight and exact monoisotopic mass is crucial for the high-precision measurements required in mass spectrometry.

  • Molecular Weight (Average Mass): This value represents the weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. It is calculated using the standard atomic weight of each element. This figure is typically used in stoichiometric calculations for preparing solutions of known molarity.

  • Monoisotopic Mass: This is the calculated mass of a molecule using the exact mass of the most abundant naturally occurring stable isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). In high-resolution mass spectrometry (HRMS), instruments can resolve ions that differ by very small mass units. Therefore, the monoisotopic mass, not the average molecular weight, is the value that is experimentally observed for the most abundant isotopologue peak in a mass spectrum.[8] For L-Amoxicillin-d4, the exact mass of 369.1296 Da is the precise target for mass spectrometric detection.[8][9]

The Role of L-Amoxicillin-d4 as a Stable Isotope-Labeled Internal Standard

The primary application of L-Amoxicillin-d4 is to serve as an internal standard in the quantification of amoxicillin.[4] An ideal internal standard should behave identically to the analyte of interest during sample preparation, chromatography, and ionization, but be clearly distinguishable by the detector.

Causality Behind Using a SIL-IS:

  • Minimizing Experimental Variability: During sample processing steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte (Amoxicillin) will be mirrored by a proportional loss of the SIL-IS (L-Amoxicillin-d4).

  • Correcting for Matrix Effects: Biological matrices (e.g., plasma, urine) contain endogenous components that can suppress or enhance the ionization of the analyte in the mass spectrometer source. Since L-Amoxicillin-d4 co-elutes with amoxicillin and has virtually identical ionization efficiency, it experiences the same matrix effects.

  • Improving Accuracy and Precision: By calculating the ratio of the analyte response to the internal standard response, these sources of variability are normalized, leading to highly accurate and precise quantification.

The diagram below illustrates the logical relationship between the analyte and the internal standard within a typical LC-MS bioanalytical workflow.

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS System cluster_Data Data Analysis Analyte Amoxicillin (Analyte) SpikedSample Spiked Sample IS L-Amoxicillin-d4 (IS) IS->SpikedSample Matrix Biological Matrix (e.g., Plasma) Matrix->SpikedSample ProcessedSample Processed Sample (e.g., Protein Precipitation) SpikedSample->ProcessedSample Extraction (Variable Loss) LC LC Separation (Co-elution) ProcessedSample->LC MS MS Detection (Mass Difference) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantification Ratio->Quant

Caption: Analyte/Internal Standard relationship in LC-MS.

Experimental Protocol: Quantification of Amoxicillin in Human Plasma

This section outlines a validated, step-by-step methodology for the determination of amoxicillin concentrations in human plasma using L-Amoxicillin-d4 as an internal standard with HPLC-UV or, more commonly, LC-MS/MS. The principles are adapted from established methods for amoxicillin analysis.[10]

Preparation of Stock and Working Solutions
  • Amoxicillin Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of amoxicillin reference standard in 10 mL of HPLC-grade water.

  • L-Amoxicillin-d4 IS Stock (1 mg/mL): Accurately weigh and dissolve 1 mg of L-Amoxicillin-d4 in 1 mL of HPLC-grade water.

  • Calibration Standards: Serially dilute the amoxicillin stock solution with pooled human plasma to prepare calibration standards at concentrations ranging from 1 to 100 mg/L.[10]

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)
  • Pipette 75 µL of each calibration standard, quality control sample, or unknown plasma sample into a 96-well filter plate.[10]

  • Add 25 µL of the IS Working Solution (10 µg/mL) to every well except for the blank matrix samples.

  • To precipitate proteins, add 450 µL of acetonitrile to each well.[10]

  • Seal the plate and shake for 5 minutes.

  • Centrifuge the plate for 10 minutes at 3000 rpm to pass the supernatant through the filter.[10]

  • Evaporate the filtrate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dry extract in 150 µL of the mobile phase starting condition (e.g., 95% 0.1% formic acid in water, 5% acetonitrile).

LC-MS/MS Instrumentation and Conditions
  • HPLC System: Agilent 1290 or equivalent.[10]

  • Column: Poroshell 120 EC-C18 (2.7 µm, 2.1 × 100 mm).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min.[10]

  • Gradient: 5% B to 30% B over 3 minutes, hold for 0.5 min, return to 5% B and re-equilibrate.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions (Hypothetical):

    • Amoxicillin: Q1: 366.1 -> Q3: 160.1 (Quantifier), 349.1 (Qualifier)

    • L-Amoxicillin-d4: Q1: 370.1 -> Q3: 160.1 (Quantifier), 353.1 (Qualifier)

    • (Note: The precursor ion (Q1) for L-Amoxicillin-d4 is +4 Da higher than that of amoxicillin due to the four deuterium atoms. The fragment ions (Q3) may be the same or different depending on where the fragmentation occurs relative to the labeled site.)

The workflow from sample receipt to final data is visualized below.

Sample Plasma Sample Spike Spike with L-Amoxicillin-d4 IS Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation & Filtration Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Analyze Data Analysis (Peak Area Ratio) Inject->Analyze

Caption: Bioanalytical sample preparation workflow.

Conclusion

The precise characterization of L-Amoxicillin-d4, specifically its molecular weight and exact monoisotopic mass, is fundamental to its role as a gold-standard internal standard for the bioanalysis of amoxicillin. The mass difference of approximately 4 Da provides the necessary distinction for mass spectrometric detection, while its identical physicochemical properties ensure that it accurately tracks the analyte through complex sample preparation and analysis procedures. This technical guide underscores that a thorough understanding of these core properties is essential for researchers and drug development professionals to develop and validate robust, accurate, and reliable quantitative assays.

References

  • Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach. (n.d.). Taylor & Francis. Retrieved from [Link]

  • New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection. (2022, June 23). PMC. Retrieved from [Link]

  • Analytical method development and validation for amoxicillin capsules. (2023, April 11). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Investigation of Amoxicillin Crystal form and Analysis Method. (n.d.). Chinese Pharmaceutical Journal. Retrieved from [Link]

  • Amoxicillin-d4. (n.d.). CD Bioparticles. Retrieved from [Link]

  • Amoxicillin D4 | C16H19N3O5S | CID 76974031. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Nondestructive Measurement Technique for Substandard Amoxicillin Based on a Thermal Approach. (2024, April 18). ACS Omega - ACS Publications. Retrieved from [Link]

Sources

Foundational

The Stability Dynamics of L-Amoxicillin-d4: A Comprehensive Guide to Aqueous and Organic Matrix Behaviors

Executive Summary In quantitative LC-MS/MS bioanalysis, the integrity of your internal standard (IS) dictates the reliability of your entire pharmacokinetic (PK) or therapeutic drug monitoring (TDM) assay. L-Amoxicillin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the integrity of your internal standard (IS) dictates the reliability of your entire pharmacokinetic (PK) or therapeutic drug monitoring (TDM) assay. L-Amoxicillin-d4, featuring a deuterium-labeled phenolic ring, is the gold standard IS for amoxicillin quantification. However, it shares the exact same chemical vulnerabilities as its unlabeled counterpart.

As a Senior Application Scientist, I frequently observe that the most common point of failure in β -lactam assays is not mass spectrometer sensitivity, but the pre-analytical degradation of the internal standard. This whitepaper deconstructs the thermodynamic and kinetic drivers of L-Amoxicillin-d4 degradation in both aqueous and organic environments, providing researchers with field-proven, self-validating protocols to ensure absolute quantitative accuracy.

The Chemical Causality of Instability

To prevent degradation, we must first understand its kinetic drivers. Amoxicillin-d4 contains a highly strained, four-membered β -lactam ring fused to a five-membered thiazolidine ring. This structural tension makes the carbonyl carbon of the β -lactam ring highly electrophilic and exceptionally susceptible to nucleophilic attack[1].

Primary Degradation Pathways
  • Hydrolysis: In aqueous solutions, water acts as a nucleophile. This reaction is heavily catalyzed by pH extremes (both acidic and alkaline) and temperature, leading to the irreversible opening of the β -lactam ring to form inactive amoxicilloic acid-d4 [1].

  • Dimerization: At high concentrations, the free amino group of one amoxicillin molecule can attack the β -lactam ring of another, forming diketopiperazine amoxicillin-d4 [2].

G A L-Amoxicillin-d4 (Intact β-lactam) B Nucleophilic Attack (H2O, OH-, or Metal Ions) A->B Hydrolysis (pH <5.8 or >6.5) D Dimerization (High Concentration) A->D Concentration >10 mg/mL C Amoxicilloic Acid-d4 (Ring Opened - Inactive) B->C E Diketopiperazine Amoxicillin-d4 D->E

Amoxicillin-d4 degradation pathways via hydrolysis and dimerization.

Stability Profile in Aqueous Solutions

Water is the natural enemy of the β -lactam ring. When L-Amoxicillin-d4 is introduced into an aqueous environment, the clock starts ticking immediately.

The pH and Temperature Axis

Amoxicillin stability is highly dependent on the pH of the solution. It is most stable in slightly acidic to neutral conditions, with an optimal pH range for stability reported between 5.8 and 6.5 (often maintained via a citrate buffer)[1]. Outside this narrow window, degradation accelerates exponentially.

Temperature acts as a direct thermodynamic multiplier for this degradation. While a 25 mg/mL solution might retain 90% of its initial concentration for up to 12-24 hours at room temperature, elevating the temperature to 37°C drops this shelf-life to under 9 hours[2]. For analytical reference standards, aqueous solutions must be frozen. At -20°C, solutions are stable for approximately 1 month, whereas -80°C extends this stability to 6 months[3].

Quantitative Data: Aqueous Stability

Table 1: Stability of Amoxicillin-d4 in Aqueous Matrices

Storage TemperatureConcentrationMatrix ConditionEstimated Stability (>90% Intact)
37°C 25 mg/mLUnbuffered Water< 9 hours[2]
25°C (Room Temp) 25 mg/mLUnbuffered Water12 - 24 hours[2]
4°C (Refrigerated) AnalyticalpH 6.0 Citrate Buffer~ 80 hours[2]
-20°C (Freezer) AnalyticalpH 6.0 Citrate Buffer1 month[3]
-80°C (Ultra-low) AnalyticalpH 6.0 Citrate Buffer6 months[3]

Stability Profile in Organic Solvents

To bypass the nucleophilic threat of water, primary stock solutions of L-Amoxicillin-d4 should be prepared in aprotic organic solvents. By eliminating water activity, we effectively halt the primary hydrolytic degradation pathway.

Dimethyl sulfoxide (DMSO) is the premier choice for this application. Amoxicillin is highly soluble in DMSO (approximately 25 mg/mL)[4]. Because DMSO lacks a nucleophilic hydroxyl group, it does not attack the β -lactam ring.

Cautionary Note on Alcohols: While methanol is frequently used as an LC-MS mobile phase, storing stock solutions in methanol for prolonged periods can lead to alcoholysis—a reaction analogous to hydrolysis where the alcohol acts as the nucleophile, opening the ring to form methyl amoxicilloate.

Table 2: Organic Solvent Suitability for Amoxicillin-d4 Stocks

Solvent TypeSolubilityStability ImpactApplication Recommendation
DMSO ~25 mg/mL[4]High (Halts hydrolysis)Ideal for Primary Stocks
DMF ~5 mg/mL[4]ModerateAlternative Stock Matrix
Methanol SolubleRisk of alcoholysisUse only for immediate dilutions
Acetonitrile PoorPrecipitation riskAvoid for high-concentration stocks

Self-Validating Experimental Protocol

To guarantee the integrity of your bioanalytical data, you must implement a workflow that not only protects the IS but actively monitors its health during the analytical run. Do not merely assume your standard is intact; prove it.

Step-by-Step Methodology: Preparation and Validation

Phase 1: Stock Preparation (The Aprotic Shield)

  • Equilibration: Allow the lyophilized L-Amoxicillin-d4 powder to reach room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Dissolution: Dissolve the standard in 100% anhydrous DMSO to achieve a concentration of 1.0 mg/mL. Purge the vial with inert gas (Nitrogen or Argon) to displace oxygen and moisture[4].

  • Aliquoting: Immediately divide the stock into 50 µL single-use aliquots in amber glass vials (to prevent photo-degradation).

  • Cryopreservation: Flash-freeze and store at -80°C. Never subject these aliquots to freeze-thaw cycles.

Phase 2: Working Solution Preparation (The Aqueous Transition) 5. Thawing: Thaw a single DMSO aliquot on wet ice. 6. Dilution: Dilute the stock into a pre-chilled (4°C) slightly acidic buffer (e.g., 10 mM Citrate buffer, pH 6.0) to achieve your working IS concentration[1]. 7. Autosampler Management: Transfer immediately to an LC-MS autosampler maintained strictly at 4°C.

Phase 3: The Self-Validating MS/MS Step 8. In-Run Monitoring: Program your mass spectrometer to monitor not only the intact L-Amoxicillin-d4 transition (e.g., m/z 370.1 353.1) but also the primary degradation product, amoxicilloic acid-d4 (m/z 388.1 371.1). 9. Quality Gate: Calculate the peak area ratio of the degradation product to the intact standard in your first and last injections. If the ratio increases by >5% across the batch, the IS is degrading on-instrument, and the batch must be flagged.

Workflow Step1 1. Stock Preparation Dissolve in Anhydrous DMSO Step2 2. Aliquoting Single-use Amber Glass Vials Step1->Step2 Step3 3. Cryopreservation Store strictly at -80°C Step2->Step3 Step4 4. Working Solution Dilute in pH 6.0 Buffer on ICE Step3->Step4 Step5 5. LC-MS/MS Validation Monitor m/z 388 (Degradant) Step4->Step5

Self-validating workflow for L-Amoxicillin-d4 standard preparation.

Conclusion

Treating L-Amoxicillin-d4 as a static chemical reagent is a fundamental error. It is a highly reactive, thermodynamically strained molecule. By confining primary stocks to anhydrous DMSO, strictly controlling the pH (5.8–6.5) and temperature of aqueous working solutions, and implementing active in-run MS/MS monitoring of amoxicilloic acid-d4, researchers can completely eliminate IS degradation as a variable in their bioanalytical assays.

References

  • Source: nih.
  • Source: benchchem.
  • Title: Amoxicillin-d4 (Amoxycillin d4)
  • Title: Amoxicillin (hydrate)

Sources

Exploratory

The Definitive Guide to L-Amoxicillin-d4: From CAS Number to Advanced Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of L-Amoxicillin-d4, a critical tool in modern pharmaceutical analysis. We will delve into its fundam...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Amoxicillin-d4, a critical tool in modern pharmaceutical analysis. We will delve into its fundamental properties, the significance of its Certificate of Analysis, and its practical application as a stable isotope-labeled internal standard in high-precision bioanalytical methodologies. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and effectively utilize L-Amoxicillin-d4 in their work.

Core Identity and Significance of L-Amoxicillin-d4

L-Amoxicillin-d4 is the deuterated form of L-Amoxicillin, a widely used semi-synthetic antibiotic from the penicillin class.[1] The key differentiator of L-Amoxicillin-d4 is the replacement of four hydrogen atoms with deuterium atoms on the phenyl group of the molecule. This isotopic substitution results in a molecule that is chemically identical to amoxicillin but has a higher molecular weight.

CAS Number: The Chemical Abstracts Service (CAS) has assigned the number 2673270-36-3 to L-Amoxicillin-d4.[2][3][4][5] This unique identifier is crucial for unambiguous identification in procurement, regulatory submissions, and scientific literature. The unlabeled form of amoxicillin has the CAS number 26787-78-0.[2][6]

The primary application of L-Amoxicillin-d4 is as an internal standard for the quantification of amoxicillin in various biological matrices using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS).[3][5][7] The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in quantitative bioanalysis.[8][9] This is because a SIL-IS, like L-Amoxicillin-d4, behaves almost identically to the analyte (amoxicillin) during sample preparation, chromatography, and ionization in the mass spectrometer.[10][11] This co-elution and similar ionization efficiency allow for the correction of variability that can be introduced during the analytical process, leading to highly accurate and precise quantification.[10][11]

Deconstructing the Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that accompanies a reference standard, providing a comprehensive summary of its quality and purity. For L-Amoxicillin-d4, the CoA is the cornerstone of its reliability as an internal standard. Below is a breakdown of the essential components of a typical CoA for L-Amoxicillin-d4, with insights into their importance.

ParameterTypical SpecificationWhy It's Critical for Researchers
Chemical Name (2S,5R,6R)-6-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2][5]Ensures the correct stereochemistry and position of the deuterium labels, which is vital for its function as an internal standard.
CAS Number 2673270-36-3[2][3][4][5]Provides an unambiguous identifier for the specific deuterated compound.
Molecular Formula C₁₆H₁₅D₄N₃O₅S[3][5][6]Confirms the elemental composition and the presence of four deuterium atoms.
Molecular Weight ~369.43 g/mol [5]The increased molecular weight compared to amoxicillin (~365.4 g/mol ) is the basis for its differentiation in the mass spectrometer.
Purity (by HPLC) ≥95% (often higher, e.g., 92.3% in one example[12])High chemical purity is essential to prevent interference from impurities that could co-elute with the analyte or the internal standard, affecting the accuracy of quantification.
Isotopic Enrichment ≥99% deuterated forms (d₁-d₄)[3][12]This indicates the percentage of the compound that contains the deuterium labels. High isotopic enrichment minimizes the contribution of the unlabeled species in the internal standard solution, which could artificially inflate the analyte signal.
Identity Confirmation Conforms (by ¹H-NMR, Mass Spectrometry)Provides structural confirmation and verifies the position of the deuterium labels.
Appearance A solid[3]A basic physical description of the material.
Solubility Information on suitable solvents (e.g., slightly soluble in DMSO and water)[3]Crucial for the preparation of accurate stock and working solutions.

Experimental Protocol: Quantification of Amoxicillin in Human Plasma using L-Amoxicillin-d4 and LC-MS/MS

This section outlines a generalized, robust protocol for the determination of amoxicillin concentrations in human plasma, a common application in pharmacokinetic studies. This protocol is based on established bioanalytical methods.[13][14][15]

Materials and Reagents
  • Amoxicillin reference standard

  • L-Amoxicillin-d4 internal standard

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve amoxicillin and L-Amoxicillin-d4 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the amoxicillin stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the L-Amoxicillin-d4 stock solution with the same diluent to a suitable working concentration.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, depending on optimization.[16]

  • MRM Transitions:

    • Amoxicillin: e.g., m/z 366.1 → 208.1

    • L-Amoxicillin-d4: e.g., m/z 370.1 → 212.1

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of amoxicillin to L-Amoxicillin-d4 against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of amoxicillin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of amoxicillin using L-Amoxicillin-d4 as an internal standard.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add L-Amoxicillin-d4 Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Bioanalytical workflow for amoxicillin quantification.

Conclusion

L-Amoxicillin-d4 is an indispensable tool for researchers and scientists in the field of drug development and analysis. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision in the quantification of amoxicillin. A thorough understanding of its properties, meticulous interpretation of its Certificate of Analysis, and the implementation of a validated bioanalytical protocol are paramount to achieving reliable and reproducible results. This guide provides a solid foundation for the effective integration of L-Amoxicillin-d4 into your analytical workflows.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • BenchChem. (n.d.). A Technical Guide to Isotopically Labeled Internal Standards for Mass Spectrometry.
  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • de Oliveira, A. C. C., de Oliveira, A. C., & de Souza, R. M. (2017). Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach. Critical reviews in analytical chemistry, 47(3), 267–277. [Link]

  • de Oliveira, A. C. C., de Oliveira, A. C., & de Souza, R. M. (2017). Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach. PubMed. [Link]

  • Zhang, L., Wang, Y., Zhang, Q., & Li, Y. (2019). Investigation of Amoxicillin Crystal form and Analysis Method. Chinese Journal of Pharmaceutical Analysis, 39(11), 1965-1970. [Link]

  • Al-Lawabda, R. M., & Al-Rimawi, F. (2021). SPECTROPHOTOMETRIC DETERMINATION OF AMOXICILLIN IN PHARMACEUTICAL FORMULATIONS USING NORMAL AND REVERSE FLOW INJECTION ANALYSIS. Rasayan Journal of Chemistry, 14(1), 323-330. [Link]

  • Ferrão, M. F., & Furtado, J. C. (2007). Determination of amoxicillin content in powdered pharmaceutical formulations using DRIFTS and PLS. Revista Brasileira de Ciências Farmacêuticas, 43(1), 77-84. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 2673270-36-3 | Product Name : Amoxicillin-d4. Retrieved from [Link]

  • Cayman Chemical. (n.d.). Amoxicillin-d4 Certificate of Analysis.
  • Claremont McKenna College. (2021). Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry for the. Retrieved from [Link]

  • Yadav, M., Singhal, P., Goswami, S., & Shrivastav, P. S. (2015). Analysis of Amoxicillin and Clavulanic Acid by UPLC-MS/MS in Human Plasma for Pharmacokinetic Application. Zenodo. [Link]

  • Sankar, S. R., Kumar, D. S., & Babu, J. M. (2017). Highly selective, sensitive and precise Bioanalytical method for the estimation of amoxicillin and clavulanic acid in nano gram. Indian Journal of Research in Pharmacy and Biotechnology, 5(5), 314-324. [Link]

  • Lee, H. R., Kim, Y., Lee, J. H., & Kim, D. H. (2025). Development and Validation of Bioanalytical LC-MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. PubMed. [Link]

  • Lee, H. R., Kim, Y., Lee, J. H., & Kim, D. H. (2025). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

High-Sensitivity Quantification of Amoxicillin in Environmental Water Samples Using L-Amoxicillin-d4 Internal Standard with Isotope Dilution LC-MS/MS

An Application Note for Environmental Scientists and Analytical Chemists Abstract The widespread use of the antibiotic amoxicillin has led to its emergence as a contaminant of concern in environmental water systems, cont...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Environmental Scientists and Analytical Chemists

Abstract

The widespread use of the antibiotic amoxicillin has led to its emergence as a contaminant of concern in environmental water systems, contributing to the proliferation of antimicrobial resistance (AMR).[1][2] Accurate and robust quantification methods are imperative for monitoring its presence and assessing potential ecological risks. This application note details a definitive method for the trace-level analysis of amoxicillin in various water matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with the Isotope Dilution Mass Spectrometry (IDMS) technique. By employing L-Amoxicillin-d4, a stable isotopically labeled internal standard, this method effectively corrects for matrix-induced signal suppression or enhancement and variations in sample preparation recovery, ensuring the highest degree of accuracy and precision.[3][4][5] We provide a comprehensive protocol covering sample preservation, Solid-Phase Extraction (SPE), optimized LC-MS/MS parameters, and data analysis.

Introduction: The Rationale for Isotope Dilution

Amoxicillin, a β-lactam antibiotic, is frequently detected in wastewater effluent and surface waters due to its high consumption and incomplete removal during wastewater treatment.[6] Its persistence in the aquatic environment poses a significant threat by promoting the development of resistant bacterial strains.[2][7] Consequently, regulatory bodies and environmental agencies require highly reliable methods for its quantification.[8][9]

Analyzing trace contaminants in complex matrices like wastewater presents significant challenges, including analyte loss during sample preparation and signal suppression in the mass spectrometer. Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that overcomes these obstacles.[3][10] The core principle involves introducing a known quantity of a stable, isotopically labeled version of the analyte—in this case, L-Amoxicillin-d4—at the very beginning of the analytical workflow.[4][11]

Because L-Amoxicillin-d4 is chemically identical to the native amoxicillin, it experiences the same physical and chemical processes throughout extraction, cleanup, and ionization.[12] By measuring the ratio of the native analyte to its labeled counterpart, the method provides an exceptionally accurate quantification, independent of sample recovery or matrix effects.[5]

Diagram 1: The Principle of Isotope Dilution Mass Spectrometry

cluster_0 Step 1: Spiking cluster_1 Step 2: Equilibration & Preparation cluster_2 Step 3: LC-MS/MS Analysis cluster_3 Step 4: Quantification A Water Sample (Unknown Amoxicillin Concentration) C Sample + IS Mixture Undergoes SPE (Potential for Analyte Loss) A->C B L-Amoxicillin-d4 (Known Concentration) B->C D Mass Spectrometer Separates by m/z C->D E Signal Ratio (Amoxicillin / Amoxicillin-d4) is Measured D->E F Concentration Calculated from Signal Ratio and Calibration Curve E->F

Caption: Workflow illustrating how the stable isotope standard corrects for analytical variability.

Experimental Protocol

This protocol provides a step-by-step methodology for the analysis of amoxicillin in environmental water samples.

Materials and Reagents
  • Standards: Amoxicillin trihydrate (≥99.5% purity) and L-Amoxicillin-d4 (≥99% purity, deuterated form) were sourced from certified reference material providers.[11][13]

  • Solvents: LC-MS grade methanol, acetonitrile, and water.[11]

  • Reagents: Formic acid (LC-MS grade, ≥99%).[11]

  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced), 200 mg, 6 mL cartridges are recommended for their broad retention of polar compounds.[6][14]

  • Labware: Amber glass bottles for sample collection, Class A volumetric flasks, and polypropylene tubes.

Sample Collection and Stability Considerations

Amoxicillin stability is a critical factor for accurate measurement. The β-lactam ring is susceptible to hydrolysis, a process accelerated by non-neutral pH and elevated temperatures.[15]

  • Collection: Collect water samples in 1 L amber glass bottles to prevent photodegradation.[4]

  • Preservation: Immediately cool samples to 4°C. For best results, samples should be extracted within 48 hours.

  • pH Management: Amoxicillin shows optimal stability in a pH range of 5.8 to 6.5.[15] While some extraction protocols adjust pH to 3 or 7, it is crucial to minimize the time samples spend at these pH values before extraction to prevent degradation.[14][16]

Preparation of Standards and Calibration Curve
  • Stock Solutions (100 µg/mL):

    • Accurately weigh and dissolve Amoxicillin and L-Amoxicillin-d4 in separate volumetric flasks using methanol to create primary stock solutions. Store at -20°C.

  • Internal Standard (IS) Spiking Solution (1 µg/mL):

    • Dilute the L-Amoxicillin-d4 stock solution in LC-MS grade water to create a working solution for spiking samples.

  • Calibration Standards (0.5 - 200 ng/mL):

    • Prepare a series of calibration standards by spiking appropriate volumes of the Amoxicillin stock solution into 100 mL aliquots of ultrapure water (or a representative blank matrix).

    • Spike each calibration standard and a method blank with a constant amount of the L-Amoxicillin-d4 IS spiking solution (e.g., 100 µL to yield a final concentration of 1 ng/mL).

Sample Preparation via Solid-Phase Extraction (SPE)

This SPE protocol is designed to concentrate the analytes and remove interfering matrix components like salts and humic acids.

  • Sample Spiking: To a 100 mL water sample, add 100 µL of the 1 µg/mL L-Amoxicillin-d4 IS spiking solution. Mix thoroughly.

  • SPE Cartridge Conditioning: Sequentially wash the Oasis HLB cartridge with 5 mL of methanol, followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.[6]

  • Sample Loading: Load the entire 100 mL sample onto the conditioned cartridge at a steady flow rate of approximately 5 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove any remaining salts or highly polar interferences.

  • Drying: Dry the cartridge under a vacuum for 10 minutes to remove residual water.

  • Elution: Elute the retained amoxicillin and L-amoxicillin-d4 with 6 mL of methanol into a clean collection tube.[6]

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[17]

Diagram 2: Environmental Water Analysis Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample Collection (100 mL) Spike 2. Spike with L-Amoxicillin-d4 IS Sample->Spike Load 3. SPE Loading (Oasis HLB) Spike->Load Elute 4. Elution with Methanol Load->Elute Recon 5. Evaporate & Reconstitute in Mobile Phase Elute->Recon Inject 6. UPLC-MS/MS Injection Recon->Inject Detect 7. MRM Detection (Amoxicillin & Amoxicillin-d4) Inject->Detect Ratio 8. Calculate Peak Area Ratio Detect->Ratio Quant 9. Quantify using Calibration Curve Ratio->Quant Report 10. Final Concentration Report (ng/L) Quant->Report

Caption: A comprehensive workflow from sample collection to final data reporting.

Instrumental Analysis: LC-MS/MS Parameters

The following parameters provide a robust starting point for analysis and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions

High-efficiency separation is achieved using a reverse-phase column suitable for polar compounds.

ParameterRecommended Setting
UPLC System Waters Acquity UPLC or equivalent
Column Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[18]
Column Temp. 40°C[18]
Injection Vol. 5 µL

Table 1: Suggested LC Gradient Program

Time (min)Flow (mL/min)%A%B
0.00.4955
0.50.4955
2.00.45545
3.00.45545
3.10.4955
5.00.4955
Mass Spectrometry (MS/MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

ParameterRecommended Setting
MS System Waters Xevo TQ-S, Sciex 6500, or equivalent
Ionization Electrospray Ionization (ESI), Positive Mode[18]
Capillary Voltage 3.0 kV[13]
Source Temp. 100 - 150°C[11][13]
Desolvation Temp. 300 - 400°C[13][18]
Collision Gas Argon

Table 2: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Cone (V)Collision (eV)
Amoxicillin 366.1349.1 (Quantifier)1002615
Amoxicillin366.1114.1 (Qualifier)1002625
L-Amoxicillin-d4 370.1114.11002825

Note: Cone voltage and collision energy are instrument-dependent and require optimization. The m/z 366.1 > 349.1 transition corresponds to the loss of ammonia (NH₃) from the parent molecule.[19]

Data Analysis and Quality Control

  • Calibration Curve: Generate a linear calibration curve by plotting the peak area ratio (Amoxicillin / L-Amoxicillin-d4) against the known concentration of amoxicillin for each calibration standard. A linear regression with a correlation coefficient (r²) ≥ 0.995 is considered acceptable.[20]

  • Quantification: Calculate the concentration of amoxicillin in the environmental samples by determining their measured peak area ratio and applying the linear regression equation from the calibration curve.

  • Method Validation: A summary of typical performance data is presented below. Laboratories should perform their own validation according to established guidelines.

Table 3: Representative Method Performance

ParameterTypical Result
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.5 ng/L
Limit of Quantitation (LOQ) 1.5 ng/L
Precision (%RSD) < 10%
Accuracy (% Recovery) 92 - 108%
Matrix Effects Mitigated by IDMS

Conclusion

The Isotope Dilution LC-MS/MS method employing L-Amoxicillin-d4 as an internal standard provides a highly accurate, sensitive, and robust tool for the quantification of amoxicillin in environmental water samples. By effectively compensating for sample loss and matrix effects, this protocol enables reliable environmental monitoring necessary for assessing the risks associated with antibiotic contamination and the development of antimicrobial resistance. The detailed steps for sample preparation and instrumental analysis serve as a comprehensive guide for researchers and analytical laboratories tasked with this critical environmental challenge.

References

  • Taylor & Francis. (2008, September 20). Mass spectrometric isotope dilution analysis for accurate determination of elements in environmental samples. [Link]

  • Lirias. Sensitive and Rapid Method for the Quantitation of Amoxicillin in Minipig Plasma and Milk by LC-MS/MS. [Link]

  • MDPI. (2022, November 23). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. [Link]

  • WSEAS. Determination of amoxicillin in human plasma by LC-MS/MS and its application to a bioequivalence study. [Link]

  • ResearchGate. (2014). Determination of Some Frequently Used Antibiotics in Waste Water Using Solid Phase Extraction Followed by High Performance Liquid Chromatography with Diode Array and Mass Spectrometry Detection. [Link]

  • Royal Society of Chemistry. (2021). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. [Link]

  • Claremont Colleges. (2021). Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry for the Drug Purity and Authentication in Limonade (DPAL) Collaboration. [Link]

  • Shimadzu. Analysis of Amoxicillin using the LCMS-2010EV and the LCMS-IT-TOF. [Link]

  • ResearchGate. (2002). Potential and Limits of Speciated Isotope-Dilution Analysis for Metrology and Assessing Environmental Reactivity. [Link]

  • ENVcrm. Isotope Dilution Mass Spectrometry. [Link]

  • Rasayan Journal. (2021). SOLID-PHASE EXTRACTION OF AMOXICILLIN IN AQUEOUS SYSTEM BY USING Mg-Al-OXALATE LDH AS A STATIONARY PHASE. [Link]

  • CABI.org. Amoxicillin, stability and solubility. [Link]

  • African Journal of Pharmacy and Pharmacology. (2012, January 23). Stability of reconstituted amoxicillin clavulanate potassium under simulated in-home storage conditions. [Link]

  • National Center for Biotechnology Information. (2022, September 24). An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). [Link]

  • Huvepharma. Influence of Water Disinfection on the Stability of Antibiotics in Drinking Water. [Link]

  • PubMed. (2024, September 30). Magnetic solid-phase extraction of amoxicillin and doxycycline from water and urine samples based on cetylpyridinium chloride-modified Fe3O4 nanoparticles followed by spectrophotometric determination. [Link]

  • ResearchGate. (2021, January 19). SOLID-PHASE EXTRACTION OF AMOXICILLIN IN AQUEOUS SYSTEM BY USING Mg-Al-OXALATE LDH AS A STATIONARY PHASE. [Link]

  • MDPI. (2023, April 5). Development of a High-Throughput Analytical Method for Antimicrobials in Wastewater Using an Automated Pipetting and Solid-Phase Extraction System. [Link]

  • University of Kentucky. (2017, June 1). Development of a Methodology to Determine Antibiotic Concentrations in Water Samples Using High-Pressure Liquid Chromatography. [Link]

  • US EPA. (2013, December 12). Antimicrobial Testing Methods & Procedures: MB-30-00. [Link]

  • US EPA. EPA Office of Research & Development Initiatives to Monitor Environmental AMR and Model Risk. [Link]

  • Jenck. LCMS-IT-TOF Analysis of Amoxicillin. [Link]

  • Zenodo. (2015, February 6). Analysis of Amoxicillin and Clavulanic Acid by UPLC-MS/MS in Human Plasma for Pharmacokinetic Application. [Link]

  • Sarasota Water Atlas. US EPA Microbial Tracking Guide Document. [Link]

  • Agilent. Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. [Link]

Sources

Application

Application Note: High-Precision Quantification of Amoxicillin Residues in Food Matrices Using L-Amoxicillin-d4 via LC-MS/MS

Context and Regulatory Landscape Amoxicillin is a broad-spectrum β-lactam antibiotic widely utilized in veterinary medicine to manage bacterial infections in livestock. However, failure to observe proper withdrawal perio...

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Author: BenchChem Technical Support Team. Date: March 2026

Context and Regulatory Landscape

Amoxicillin is a broad-spectrum β-lactam antibiotic widely utilized in veterinary medicine to manage bacterial infections in livestock. However, failure to observe proper withdrawal periods can result in the accumulation of pharmacologically active residues in human food chains (e.g., milk, meat, eggs, and honey). Chronic exposure to these residues poses significant public health risks, including severe allergic reactions and the acceleration of antimicrobial resistance (AMR)[1],[2].

To mitigate these risks, regulatory authorities strictly govern the allowable limits of veterinary drugs. Under Commission Regulation (EU) No 37/2010, the European Union has established Maximum Residue Limits (MRLs) for amoxicillin at 50 µg/kg in edible animal tissues (muscle, liver, kidney) and 4 µg/kg in bovine milk[3],[4]. Quantifying analytes at these trace levels requires highly sensitive, specific, and robust analytical methodologies.

The Mechanistic Rationale for Isotope Dilution Mass Spectrometry (IDMS)

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for confirmatory residue analysis[3],[5], analyzing complex food matrices presents a fundamental challenge: matrix effects . Protein- and lipid-rich matrices contain endogenous co-extractives that elute alongside the target analyte, competing for charge in the electrospray ionization (ESI) source and causing severe ion suppression or enhancement[3],[6].

The Causality of the Internal Standard: To engineer a self-validating quantitative system, L-Amoxicillin-d4 is employed as a stable isotope-labeled internal standard (SIL-IS). Because L-Amoxicillin-d4 possesses the exact physicochemical structure as amoxicillin—differing only by four deuterium atoms—it exhibits an identical chromatographic retention time and ionization efficiency[7]. Consequently, the SIL-IS experiences the exact same matrix-induced signal fluctuations and extraction losses as the native analyte. By quantifying the ratio of the analyte signal to the SIL-IS signal, the method inherently normalizes matrix effects, ensuring absolute quantitative accuracy regardless of sample-to-sample matrix variations.

Physicochemical & Mass Spectrometry Parameters

Amoxicillin is an amphoteric molecule containing both a secondary amine and a carboxyl group. In an acidic mobile phase, the amine group is readily protonated [M+H]+ , yielding a strong precursor ion at m/z 366.1 for the native analyte and m/z 370.1 for the deuterated standard[7].

Table 1: Optimized MRM Transitions for Positive ESI (+ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Amoxicillin 366.1349.212Quantifier
Amoxicillin 366.1114.125Qualifier
L-Amoxicillin-d4 370.1353.212IS Quantifier
L-Amoxicillin-d4 370.1114.125IS Qualifier

Experimental Workflow

Workflow N1 1. Matrix Aliquot (2.0 g Meat / 2.0 mL Milk) N2 2. SIL-IS Spiking (Add L-Amoxicillin-d4) N1->N2 N3 3. Acidic Extraction (Acetonitrile + 0.1% FA) N2->N3 Vortex 1 min N4 4. Protein Precipitation (Centrifuge at 10,000 x g) N3->N4 4°C, 10 min N5 5. Supernatant Clean-up (HLB SPE Cartridge) N4->N5 Collect Supernatant N6 6. UHPLC Separation (C18, Acidic Gradient) N5->N6 Elute & Reconstitute N7 7. ESI-MS/MS Detection (MRM Mode, Positive Ion) N6->N7 Isotope Dilution

Workflow for Amoxicillin extraction and LC-MS/MS quantification using L-Amoxicillin-d4.

Self-Validating Analytical Protocol

Sample Preparation (Extraction and Clean-up)

The extraction protocol must balance the efficient removal of matrix proteins with the preservation of the highly unstable β-lactam ring.

  • Aliquot & Spike: Weigh 2.0 g of homogenized tissue (or 2.0 mL of milk) into a 50 mL polypropylene centrifuge tube. Spike with 50 µL of L-Amoxicillin-d4 working solution (100 ng/mL). Allow to equilibrate for 15 minutes at 4°C.

  • Extraction: Add 8.0 mL of Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: Acetonitrile acts as a powerful protein precipitant[8],[9]. The addition of 0.1% FA creates a mildly acidic environment (pH ~3). Highly acidic or alkaline conditions will rapidly hydrolyze the β-lactam ring; however, mild acidity stabilizes the molecule and ensures it remains protonated, preventing it from binding to residual matrix proteins.

  • Homogenization: Vortex vigorously for 2 minutes, followed by ultrasonication for 5 minutes in an ice-water bath.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Clean-up: Pass the supernatant through a pre-conditioned Oasis HLB Solid Phase Extraction (SPE) cartridge (or equivalent polymeric reversed-phase sorbent). Wash with 2 mL of 5% Methanol in water, and elute with 3 mL of Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 500 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% FA).

Chromatographic Separation (UHPLC)

Separation is achieved using a sub-2-micron C18 column (e.g., 2.1 × 50 mm, 1.8 µm) to ensure sharp peak shapes and rapid run times.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C (Critical Causality: Amoxicillin degrades rapidly at room temperature in aqueous solutions. Maintaining the autosampler at 4°C is mandatory to prevent pre-injection hydrolysis).

Table 2: UHPLC Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
0.5955
3.01090
4.01090
4.1955
6.0955
System Suitability and Self-Validation

A protocol is only trustworthy if it continuously validates its own performance. The following criteria must be met for a batch to be accepted:

Table 3: Self-Validation Acceptance Criteria

ParameterAcceptance CriterionMechanistic Purpose
IS Absolute Area ± 30% of the mean IS area across all samplesDetects catastrophic matrix suppression or extraction failure. If the IS area drops >30%, the matrix effect exceeds the linear dynamic range of the ESI source.
Retention Time (RT) Analyte RT must match IS RT within ± 0.05 minConfirms the identity of the analyte and ensures no chromatographic shift occurred due to matrix overloading.
Ion Ratio Qualifier/Quantifier ratio within ± 20% of standardPrevents false positives by confirming the fragmentation pattern matches the pure reference standard.
QC Accuracy 80% – 110% recovery at Low, Mid, High levelsEnsures the isotope dilution calibration curve remains accurate throughout the analytical run[3].

Critical Troubleshooting Insights

  • Loss of Sensitivity Over Time: If the absolute signal for both Amoxicillin and L-Amoxicillin-d4 decreases across a sequence, the MS source is likely fouled by residual lipids. Ensure the SPE clean-up step is not bypassed, particularly for high-fat matrices like bovine milk or skin-on poultry[8].

  • Peak Tailing: Amoxicillin can interact with active metal sites in the LC flow path or column frits. If peak tailing occurs, passivate the LC system with a chelating agent (e.g., EDTA) or utilize a column with bio-inert hardware.

  • Isotope Interference: Ensure the L-Amoxicillin-d4 standard has an isotopic purity of >99%. Lower purities may contain trace amounts of native (unlabeled) amoxicillin, artificially inflating the baseline and compromising the Limit of Quantification (LOQ).

References

  • [3] Simple and Rapid Liquid Chromatography−Tandem Mass Spectrometry Confirmatory Assay for Determining Amoxicillin and Ampicillin in Bovine Tissues and Milk. Journal of Agricultural and Food Chemistry - ACS Publications. URL:

  • [6] Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues. PMC. URL:

  • [5] Evaluation of Antibiotics Residues in Milk and Meat Using Different Analytical Methods. PMC. URL:

  • [7] Sensitive and Rapid Method for the Quantitation of Amoxicillin in Minipig Plasma and Milk by LC-MS/MS. Lirias. URL:

  • [8] LC/MS Applications for Drug Residues in Foods. Agilent. URL:

  • [9] Rapid determination of 103 common veterinary drug residues in milk and dairy products by ultra performance liquid chromatography tandem mass spectrometry. Frontiers. URL:

  • [1] The two faces of antibiotics: an overview of the effects of antibiotic residues in foodstuffs. PMC. URL:

  • [2] Antibiotic Residues in Food and Feed. TLR International. URL:

  • [4] Residues of veterinary medicinal products in foodstuffs of animal origin. EUR-Lex. URL:

Sources

Method

Application Note: Preparation of L-Amoxicillin-d4 Stock Solution for Quantitative LC-MS Analysis

Abstract This comprehensive guide provides a detailed protocol and scientific rationale for the preparation of L-Amoxicillin-d4 stock solutions intended for use as an internal standard (IS) in liquid chromatography-mass...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol and scientific rationale for the preparation of L-Amoxicillin-d4 stock solutions intended for use as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) applications. The document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into solvent selection, stability considerations, and best practices for ensuring the accuracy and reproducibility of quantitative bioanalysis.

Introduction: The Imperative for a Stable Isotope-Labeled Internal Standard

Amoxicillin is a broad-spectrum, semi-synthetic antibiotic whose quantification in biological matrices is fundamental to pharmacokinetic, therapeutic drug monitoring, and clinical research studies. The inherent complexity of biological samples (e.g., plasma, milk, tissue) introduces significant variability during sample preparation and analysis due to matrix effects, extraction inefficiencies, and instrument fluctuations.[1]

To achieve reliable and reproducible results in LC-MS, an internal standard is employed to normalize these variations.[2] The gold standard is a stable isotope-labeled internal standard (SIL-IS), such as L-Amoxicillin-d4.[3][4] A SIL-IS is a form of the target analyte where several atoms have been replaced with heavier stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[1] L-Amoxicillin-d4 is nearly identical to Amoxicillin in its chemical and physical properties, ensuring it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement.[3] This allows it to accurately correct for analyte loss and signal variability throughout the entire analytical workflow, thereby enhancing method precision and accuracy.[1][2]

This document outlines the critical steps and underlying principles for preparing high-quality L-Amoxicillin-d4 stock and working solutions.

Scientific & Technical Principles

A robust analytical method begins with impeccably prepared standards. The choices made during this initial stage have a cascading effect on the quality of all subsequent data.

Rationale for Solvent Selection

The selection of an appropriate solvent is the most critical factor in preparing a stable and accurate L-Amoxicillin-d4 stock solution. The decision must balance solubility with the chemical stability of the Amoxicillin molecule.

  • Solubility: L-Amoxicillin-d4 demonstrates good solubility in Dimethyl Sulfoxide (DMSO), with concentrations up to 100 mg/mL achievable with sonication.[4] It is also commonly dissolved in binary mixtures such as Methanol:Water (1:1, v/v) or Acetonitrile:Water (1:1, v/v) to prepare concentrations around 0.5-1.0 mg/mL.[5][6]

  • Stability: The beta-lactam ring in the Amoxicillin structure is susceptible to hydrolysis, a process accelerated by pH extremes. Amoxicillin is known to be unstable in acidic environments (pH < 4) and also degrades in alkaline solutions.[7] Its stability is greatest in the pH range of 4-7.[7] Therefore, solvents should be neutral and free of acidic or basic contaminants. The use of buffers is generally not recommended for primary stock solutions destined for LC-MS unless they are volatile and compatible with the mass spectrometer source.

Purity and Accurate Weighing
  • Standard Purity: The L-Amoxicillin-d4 material should be of high chemical (>99%) and isotopic (≥98%) purity.[3] This ensures that the standard's response is not influenced by impurities and that its mass is distinct from the unlabeled analyte.

  • Handling: The powder is often supplied in small quantities and may be hygroscopic. It is crucial to allow the vial to equilibrate to ambient laboratory temperature for at least 30 minutes before opening to prevent moisture condensation on the solid, which would lead to weighing errors.[8]

  • Weighing: Use a calibrated analytical balance with a readability of at least 0.01 mg. Weighing by difference is the most accurate method for transferring small quantities of powder.[9]

Materials and Equipment

Reagents:

  • L-Amoxicillin-d4 powder (Chemical purity >99%, Isotopic enrichment ≥98%)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%

  • Methanol, LC-MS Grade

  • Acetonitrile, LC-MS Grade

  • Deionized Water, 18.2 MΩ·cm (e.g., from a Milli-Q® system)

Equipment:

  • Analytical Balance (4 or 5-place)

  • Class A Volumetric Flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated Micropipettes (P1000, P200, P20)

  • Low-protein binding polypropylene pipette tips

  • Amber glass or polypropylene vials for storage

  • Vortex Mixer

  • Ultrasonic Bath (Sonicator)

Detailed Experimental Protocols

Protocol 1: Preparation of 1.0 mg/mL Primary Stock Solution in 1:1 Methanol:Water

This protocol is suitable for most routine bioanalytical applications.

  • Equilibration: Remove the L-Amoxicillin-d4 vial from its storage location (typically -20°C or colder) and place it in a desiccator at room temperature for at least 30 minutes.

  • Solvent Preparation: Prepare the dissolution solvent by mixing equal volumes of LC-MS grade Methanol and deionized water (e.g., 10 mL Methanol + 10 mL water).

  • Weighing: On a calibrated analytical balance, accurately weigh approximately 1.00 mg of L-Amoxicillin-d4 powder into a tared, clean weighing vessel. Record the exact mass.

  • Dissolution: Quantitatively transfer the weighed powder to a 1.0 mL Class A volumetric flask. Add approximately 0.7 mL of the 1:1 Methanol:Water solvent.

  • Homogenization: Cap the flask and vortex for 30 seconds. Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[10] The solution should be clear and free of particulates.

  • Dilution to Volume: Allow the solution to return to room temperature. Carefully add the 1:1 Methanol:Water solvent dropwise until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.[9]

  • Final Mixing: Cap the flask securely and invert it slowly 15-20 times to ensure the final solution is homogeneous.

  • Aliquoting and Storage: Transfer the stock solution into clearly labeled, small-volume amber vials (e.g., 100 µL aliquots). Store immediately at ≤ -70°C.[11]

Workflow for Solution Preparation

G cluster_0 Primary Stock Preparation cluster_1 Working Solution Preparation A L-Amoxicillin-d4 (Solid Powder) B Accurate Weighing (e.g., 1.00 mg) A->B C Dissolve in Solvent (e.g., 1:1 MeOH:H2O) B->C D Dilute to Final Volume (e.g., 1.0 mL Volumetric Flask) C->D E Primary Stock Solution (1.0 mg/mL) D->E F Intermediate Dilution (e.g., 10 µL of Stock in 990 µL) E->F G Working IS Solution (e.g., 10 µg/mL) F->G H Final Spiking Solution (e.g., 100 ng/mL) G->H I Spike into Samples (Calibration Standards, QCs, Unknowns) H->I

Caption: Workflow from solid standard to final sample spiking.

Protocol 2: Preparation of Working Internal Standard Solutions

Working solutions are prepared by serially diluting the primary stock solution. The final concentration should be chosen to yield a robust and consistent signal in the LC-MS system, typically in the mid-range of the analyte's expected concentration.

Example: Preparation of a 100 ng/mL Working Solution

  • Intermediate Dilution: Thaw one aliquot of the 1.0 mg/mL primary stock solution. Perform a 1:100 dilution by adding 10 µL of the primary stock to 990 µL of the dissolution solvent (1:1 Methanol:Water) in a microcentrifuge tube. Vortex thoroughly. This creates a 10 µg/mL intermediate solution.

  • Final Working Solution: Perform a second 1:100 dilution by adding 10 µL of the 10 µg/mL intermediate solution to 990 µL of the dissolution solvent. Vortex thoroughly. This yields the final 100 ng/mL working solution.

  • Storage: The working solution can be stored at -20°C for several weeks.[5] Stability should be verified as part of the method validation.

Storage, Stability, and Quality Control

Proper storage is essential to maintain the integrity of the standard. The beta-lactam structure of Amoxicillin is sensitive to both temperature and pH.[12]

Summary of Storage Conditions
MaterialSolventStorage TemperatureEstimated StabilityCitation(s)
L-Amoxicillin-d4 Powder N/A (Solid)-20°C, desiccated3 years[4]
Primary Stock Solution DMSO-80°C (aliquoted)6 - 12 months[4][10]
Primary Stock Solution 1:1 MeOH:Water-20°C to -80°C (aliquoted)≥ 22 days at -20°C[5]
Working IS Solution 1:1 MeOH:Water-20°C (aliquoted)Verified during method validation; typically stable for days to weeks.[5]

Key Precaution: Avoid repeated freeze-thaw cycles of any stock solution by preparing single-use aliquots.[4]

Self-Validating Quality Control

The internal standard serves as its own quality control marker within each analytical run.

  • Monitor IS Response: The peak area or height of the L-Amoxicillin-d4 should be monitored across all samples in a batch (calibrators, QCs, and unknowns).

  • Consistency is Key: A consistent IS response (e.g., within ±20% of the mean for the batch) indicates reproducible sample extraction and stable instrument performance.

  • Troubleshooting Drifts: A significant drift or erratic IS response can signal problems such as degradation of the working solution, inconsistent pipetting during sample preparation, or issues with the LC-MS system (e.g., injector variability, source contamination).[2]

References

  • Lories, B., et al. (n.d.). Sensitive and Rapid Method for the Quantitation of Amoxicillin in Minipig Plasma and Milk by LC-MS/MS. Lirias. Retrieved from [Link]

  • Oprean, R., et al. (n.d.). Improvements of Amoxicillin Stability in Acidic Environment. Farmacia. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • News-Medical.Net. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]

  • CABI.org. (n.d.). Amoxicillin, stability and solubility. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • McDonald, C., & McCoy, C. (1989). The stability of amoxycillin sodium in normal saline and glucose (5%) solutions in the liquid and frozen states. Journal of Clinical Pharmacy and Therapeutics, 14(1), 45-52. Retrieved from [Link]

  • Matari, D. (2018). Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry for the. Scholarship @ Claremont. Retrieved from [Link]

  • Shah, S., et al. (2015). Analysis of Amoxicillin and Clavulanic Acid by UPLC-MS/MS in Human Plasma for Pharmacokinetic Application. Zenodo. Retrieved from [Link]

  • Quality Control & Quality Assurance Training Series. (2025, July 10). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube. Retrieved from [Link]

  • de Souza, A. W., et al. (2012). Determination of amoxicillin in human plasma using cephalexin as an internal standard and HPLC-MS/MS for the application of bioe. International Research Journal of Pharmacy, 3(11), 200-205. Retrieved from [Link]

  • Abah, H. S., & Ogbadoyi, E. O. (2012). Stability of reconstituted amoxicillin clavulanate potassium under simulated in-home storage conditions. International Journal of Pharmaceutical Sciences Review and Research, 12(1), 19-22. Retrieved from [Link]

  • Paterson, I. K., & Hoyle, A. (2021). Stability of Amoxicillin and Clavulanic Acid in Containers. Drug Design, Development and Therapy, 15, 4015–4024. Retrieved from [Link]

  • Dolan, J. W. (2015, November 26). When Should an Internal Standard be Used?. LCGC International. Retrieved from [Link]

  • Sepaflash. (2024, December 24). A Guide to Using Analytical Standards. Retrieved from [Link]

  • Lee, S., et al. (2022). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceuticals, 15(11), 1367. Retrieved from [Link]

  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Retrieved from [Link]

  • Harvey, D. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts. Retrieved from [Link]

Sources

Application

Advanced Therapeutic Drug Monitoring of Amoxicillin via LC-MS/MS: Leveraging L-Amoxicillin-d4 for High-Fidelity Quantification

Executive Summary & Mechanistic Rationale Therapeutic drug monitoring (TDM) of beta-lactam antibiotics is increasingly mandated in critical care to optimize pharmacokinetic/pharmacodynamic (PK/PD) target attainment, part...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Therapeutic drug monitoring (TDM) of beta-lactam antibiotics is increasingly mandated in critical care to optimize pharmacokinetic/pharmacodynamic (PK/PD) target attainment, particularly for patients exhibiting augmented renal clearance or altered volumes of distribution[1]. The core analytical challenge in quantifying amoxicillin from complex biological matrices (plasma, serum, or interstitial fluid) lies in overcoming matrix effects—endogenous components that co-elute with the analyte and cause unpredictable ion suppression or enhancement during electrospray ionization (ESI)[2].

The Causality of the Isotopic Standard: To establish a self-validating and robust assay, L-Amoxicillin-d4 is employed as a stable isotope-labeled internal standard (SIL-IS)[3]. Because L-Amoxicillin-d4 shares identical physicochemical properties with the target analyte—differing only by four deuterium atoms, which increases its mass by 4 Da—it co-elutes exactly with endogenous amoxicillin[4]. Consequently, any matrix-induced ionization fluctuations or extraction losses affect both the analyte and the SIL-IS proportionally. By quantifying the peak area ratio (Amoxicillin / Amoxicillin-d4), the method inherently corrects for these variables, ensuring high analytical trustworthiness across heterogeneous patient samples.

Analytical Workflow Architecture

G Sample Patient Plasma (10 - 50 µL) Spike Spike IS (L-Amoxicillin-d4) Sample->Spike Prep Protein Precipitation (Chilled MeOH) Spike->Prep Centrifuge Centrifugation (10,000g, 4°C) Prep->Centrifuge LC UHPLC Separation (Polar C18) Centrifuge->LC MS ESI-MS/MS (MRM) Quantification LC->MS

Fig 1. LC-MS/MS workflow for Amoxicillin TDM utilizing L-Amoxicillin-d4 as an internal standard.

Step-by-Step Self-Validating Protocol

Reagent Preparation & Storage
  • Primary Stock Solutions: Prepare amoxicillin primary stock (1000 µg/mL) in LC-MS grade water[2]. Prepare L-Amoxicillin-d4 (IS) stock (100 µg/mL) in 50% methanol/water[5].

  • Working IS Solution: Dilute the IS stock in 100% chilled methanol to a final working concentration of 400 ng/mL[5].

  • Expert Insight (Causality): Beta-lactam rings are highly susceptible to hydrolysis in aqueous environments. Aqueous stocks must be prepared freshly on the day of analysis or stored strictly at -80°C to prevent degradation. Utilizing chilled methanol for the working IS solution facilitates simultaneous spiking and protein precipitation, minimizing handling time.

Matrix Processing (Total vs. Unbound Fractions)

TDM often requires differentiating between total drug and the pharmacologically active unbound (free) fraction.

Protocol A: Total Amoxicillin

  • Transfer 10–50 µL of patient plasma into a 1.5 mL microcentrifuge tube[6].

  • Add 4 volumes (e.g., 40–200 µL) of the chilled methanol working IS solution (containing L-Amoxicillin-d4)[6].

  • Vortex vigorously for 30 seconds, then centrifuge at 10,000g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial and dilute 1:1 with LC-MS grade water prior to injection to improve peak shape[6].

Protocol B: Unbound (Free) Amoxicillin

  • Pre-warm patient plasma and 30 kDa ultrafiltration devices (e.g., Amicon Ultra) to 37°C for 15 minutes[3].

  • Transfer 250 µL of plasma to the filter and centrifuge at 2,750g for 30 minutes at 37°C[3].

  • Harvest 20 µL of the ultrafiltrate and spike with 20 µL of the working IS solution[3].

  • Expert Insight (Causality): Protein binding is heavily temperature-dependent. Centrifuging ultrafiltration devices at room temperature artificially alters the free drug fraction, leading to inaccurate PK/PD modeling. Maintaining 37°C ensures the measured unbound fraction reflects physiological conditions. Furthermore, the rapid addition of chilled organic solvent instantly quenches endogenous enzymatic activity, preserving the chemically labile amoxicillin[6].

Chromatographic & Mass Spectrometric Parameters
  • UHPLC Separation: Utilize a polar-endcapped C18 or Phenyl-Hexyl column (e.g., 2.1 × 100 mm, 1.6–2.7 µm) to ensure adequate retention of the highly polar amoxicillin[6],[5].

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

    • Expert Insight (Causality): Formic acid provides the necessary protons to ensure complete ionization of amoxicillin to its [M+H]+ state in the ESI source, maximizing assay sensitivity.

  • Gradient: A rapid gradient (e.g., 5–7.5 minute run time) starting at 0–5% B, ramping to 30–50% B, ensures baseline resolution from polar matrix interferents while maintaining the high throughput required for clinical TDM[3],[4].

  • Detection: Positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode[5].

Quantitative Data & Validation Metrics

The protocol incorporates a self-validating system by running matrix-matched calibration curves alongside the samples. The identical elution profile of L-Amoxicillin-d4 ensures that any transient matrix effects occurring at the retention time equally affect the analyte and the IS, perfectly preserving the peak area ratio.

Table 1: Mass Spectrometry Parameters & Typical Validation Metrics

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linear RangePrecision (CV%)Recovery
Amoxicillin 366.1 [M+H]+349.2 / 114.10.1 – 50 µg/mL< 15%> 85%
L-Amoxicillin-d4 (IS) 370.1 [M+H]+353.2 / 114.1N/A (Fixed Spike)N/A> 85%

(Data synthesized from validated clinical protocols for beta-lactam TDM[3],[5])

System Suitability and Troubleshooting

To ensure the protocol acts as a closed, self-validating system:

  • Matrix-Matched Calibration: Calibration curves must be prepared in blank human plasma to mimic the patient sample environment[2].

  • Dilution Integrity: For peak concentrations ( Cmax​ ) exceeding the upper limit of quantification (ULOQ), samples must be diluted with blank matrix prior to extraction. This ensures the IS accurately tracks the dilution effect without altering the matrix-to-solvent ratio[3].

  • Cross-Talk Verification: Injecting a zero-point sample (blank matrix spiked only with L-Amoxicillin-d4) is mandatory to confirm the absence of isotopic cross-talk or unlabeled amoxicillin impurities within the IS stock[2].

References

  • A Laboratory Protocol for Routine Therapeutic Drug Monitoring of Beta-Lactams Antimicrobials in Horses and Dogs Source: MDPI URL
  • A rapid, simple and sensitive liquid chromatography tandem mass spectrometry assay to determine amoxicillin concentrations in biological matrix of little volume Source: PubMed / Talanta URL
  • A quantitative method for the analysis of total and unbound concentrations of amoxicillin, ampicillin, ceftazidime, ceftriaxone...
  • Sensitive and Rapid Method for the Quantitation of Amoxicillin in Minipig Plasma and Milk by LC-MS/MS Source: KU Leuven / Lirias URL
  • A liquid chromatography-tandem mass spectrometry platform for the routine therapeutic drug monitoring of 14 antibiotics Source: PubMed / J Pharm Biomed Anal URL
  • Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry Source: Scholarship @ Claremont URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Deuterium Exchange in L-Amoxicillin-d4 during LC-MS/MS

Welcome to the Technical Support Center. This guide provides actionable troubleshooting for researchers, scientists, and drug development professionals experiencing signal loss, mass shifts, or peak splitting when using...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides actionable troubleshooting for researchers, scientists, and drug development professionals experiencing signal loss, mass shifts, or peak splitting when using L-Amoxicillin-d4 as an internal standard (IS) in LC-MS/MS workflows.

Core Mechanism: The Causality of Isotopic Degradation

When quantifying amoxicillin in biological matrices, L-Amoxicillin-d4 is widely used as an internal standard. The deuterium labels are located on the 4-hydroxyphenyl ring (specifically, 2,3,5,6-d4). While carbon-bound deuteriums are generally considered stable, the presence of the hydroxyl (-OH) group strongly activates the aromatic ring towards electrophilic aromatic substitution ()[1].

In LC-MS/MS, mobile phases typically contain acidic modifiers (e.g., 0.1% formic acid) to promote positive electrospray ionization (ESI+). When Amoxicillin-d4 is exposed to these acidic, protic solvents (water, methanol), the electron-rich ortho and para positions of the phenol ring act as nucleophiles. They attack the solvent protons, forming a Wheland intermediate, followed by the expulsion of a deuteron (D+) to restore aromaticity. This acid-catalyzed hydrogen/deuterium (D/H) exchange causes the D4 isotopologue to revert to D3, D2, D1, and ultimately unlabeled amoxicillin (D0) ()[2]. This phenomenon compromises the internal standard response and artificially inflates the target analyte concentration.

Frequently Asked Questions (FAQs)

Q1: Why is my Amoxicillin-d4 internal standard showing multiple precursor masses (e.g., M+3, M+2) or losing signal over time? A: You are observing active D/H exchange in solution. As the deuterium atoms on the phenol ring exchange with protons from your solvent, the mass of your internal standard shifts downwards by 1 Da per exchange event (e.g., m/z 370 369 368). This usually occurs if the IS stock solution is not prepared freshly, stored in a protic solvent, or left in an acidic autosampler environment for extended periods ()[2].

Q2: How should I prepare and store my Amoxicillin-d4 stock solutions to prevent D/H exchange? A: Never store Amoxicillin-d4 in water, methanol, or any acidic solvent for prolonged periods.

  • Solvent Choice: Prepare your primary stock solutions in 100% aprotic solvents, such as Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO).

  • Causality: Aprotic solvents lack exchangeable protons, completely halting the electrophilic aromatic substitution mechanism during storage.

  • Storage: Aliquot the stock into single-use vials and store at -80°C to suppress all kinetic activity.

Q3: Can I modify my LC-MS mobile phase or sample prep to mitigate this during the run? A: While you cannot easily remove the acid from your LC-MS mobile phase without sacrificing ionization efficiency, you can manipulate the kinetics of the exchange.

  • Temperature: Keep the autosampler strictly at 4°C. The D/H exchange rate is highly temperature-dependent.

  • Time: Minimize the time the IS spends in the aqueous/acidic extraction buffer. Spike the Amoxicillin-d4 into the sample as late as possible in the workflow.

Quantitative Data: Factors Influencing D/H Exchange Kinetics

The following table summarizes the causal factors affecting the rate of deuterium loss on the phenol ring of Amoxicillin-d4.

VariableConditionD/H Exchange RateMechanistic Reason
Solvent Type Protic (H₂O, MeOH)HighAbundant source of exchangeable protons.
Solvent Type Aprotic (MeCN, DMSO)ZeroLack of exchangeable protons halts substitution.
pH Level Acidic (< pH 4)Very HighHigh [H⁺] accelerates electrophilic aromatic substitution.
pH Level Neutral (pH 7)LowMinimal protonation of the aromatic ring.
Temperature Room Temp (25°C)Moderate/HighThermal energy overcomes the activation barrier for exchange.
Temperature Chilled (4°C)Very LowKinetic freezing of the substitution reaction.
Experimental Protocol: Robust Amoxicillin Quantification Workflow

This protocol is designed as a self-validating system. By following these steps, you minimize the kinetic window for D/H exchange and ensure data trustworthiness.

Step 1: Preparation of IS Stock

  • Weigh 1.0 mg of L-Amoxicillin-d4.

  • Dissolve in 1.0 mL of 100% LC-MS grade Acetonitrile (aprotic).

  • Vortex for 1 minute until fully dissolved.

  • Aliquot into 50 µL volumes in amber glass vials and store at -80°C.

Step 2: Sample Extraction (Target Analyte Only)

  • Aliquot 100 µL of plasma/serum sample into a microcentrifuge tube.

  • Add 300 µL of cold extraction solvent (e.g., 100% Acetonitrile containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean LC-MS vial.

Step 3: Late-Stage IS Spiking (Critical Step)

  • Thaw a single-use aliquot of Amoxicillin-d4 stock on ice.

  • Dilute the stock in 100% Acetonitrile to create a working solution.

  • Spike 10 µL of the working IS solution directly into the extracted supernatant immediately before placing the vial in the autosampler.

Step 4: LC-MS/MS Analysis & Self-Validation

  • Set the autosampler temperature strictly to 4°C.

  • Use a rapid LC gradient (e.g., 3-5 minutes total run time) to minimize on-column exposure to the acidic mobile phase.

  • Self-Validation Check: Inject a blank sample spiked with IS at the beginning and end of the batch. Monitor the MRM transitions for D4 ( m/z 370 114) and D3 ( m/z 369 114). The D3/D4 area ratio must remain constant (<5% variance) across the batch to validate that no on-board exchange is occurring.

Mandatory Visualizations

Mechanism A Amoxicillin-d4 (Phenol Ring) C Protonation at ortho/para position A->C B Acidic Protic Solvent (e.g., 0.1% FA in H2O) B->C H+ transfer D Wheland Intermediate (Loss of Aromaticity) C->D E Deuterium Loss (Rearomatization) D->E -D+ F Amoxicillin-d3 (Mass Shift -1 Da) E->F

Chemical mechanism of acid-catalyzed D/H exchange on the phenol ring of Amoxicillin-d4.

Workflow S1 Step 1: Stock Preparation Use 100% MeCN or DMSO (Aprotic) S2 Step 2: Storage Aliquot and store at -80°C S1->S2 S3 Step 3: Sample Extraction Extract target analyte first S2->S3 S4 Step 4: Late-Stage IS Spiking Add Amoxicillin-d4 just before injection S3->S4 S5 Step 5: LC-MS/MS Analysis Autosampler at 4°C, rapid gradient S4->S5

Optimized LC-MS/MS sample preparation workflow to prevent isotopic degradation.

References
  • Qiu, C., Zhu, H., Ruzicka, C., Keire, D., & Ye, H. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. The AAPS Journal.[Link]

  • Grocholska, P., & Bąchor, R. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules.[Link]

Sources

Optimization

Optimizing collision energy for L-Amoxicillin-d4 fragmentation

[label="2. L-Amoxicillin-d4 CID fragmentation cascade mapping precursor to product ions.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="2.

L-Amoxicillin-d4 CID fragmentation cascade mapping precursor to product ions.

Section 2: Troubleshooting Guide

Issue: I am seeing poor signal-to-noise (S/N) for the m/z 114 quantifier ion despite a high standard concentration. Root Cause & Causality: This is typically a failure of energy transfer in the collision cell. If the CE is too low, the m/z 160 intermediate does not receive enough internal energy to eject the carboxyl group, stranding your ion current at m/z 160. If the CE is too high, the m/z 114 ion undergoes further destructive fragmentation into non-diagnostic low-mass noise. Alternatively, the collision gas (Argon/Nitrogen) pressure may be too low, reducing the collision frequency (mean free path) required to convert kinetic energy into vibrational energy. Solution: Perform a granular 1 eV step CE ramp (see protocol below) and verify that your collision cell gas pressure is operating at the manufacturer's recommended setpoint (typically 1.5–3.0 mTorr).

Issue: My L-Amoxicillin-d4 signal suffers from high background noise in biological matrices, masking the optimized CE yield. Root Cause & Causality: The m/z 114 fragment is in the low-mass region, which is heavily populated by endogenous matrix components (amino acids, lipids) that survive Q1 and fragment into similar low-mass ions. Solution: Do not rely solely on m/z 114. Utilize the m/z 370 → 212 transition as a qualifier [2]. Because m/z 212 retains the deuterated hydroxyphenyl ring, it is highly specific to your internal standard and less prone to isobaric matrix interference.

Section 3: Quantitative Data & Structural Assignments

To facilitate easy MRM setup, the following table summarizes the quantitative parameters and structural causality for both the unlabeled analyte and the deuterated internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragment Structural AssignmentTypical CE Range (eV)
Amoxicillin366.1114.0Thiazolidine ring cleavage (-COOH)15 – 20
Amoxicillin366.1208.1Amide bond cleavage (Phenol side)10 – 15
L-Amoxicillin-d4370.1114.0Thiazolidine ring cleavage (-COOH)15 – 25
L-Amoxicillin-d4370.1212.1Amide bond cleavage (d4-Phenol side)10 – 15

Section 4: Self-Validating Experimental Protocol

To optimize the CE for L-Amoxicillin-d4, do not rely on auto-tune algorithms alone. Execute this manual, self-validating post-column infusion workflow to guarantee absolute sensitivity.

Step 1: Solution Preparation Prepare a 1 µg/mL solution of L-Amoxicillin-d4 and a 1 µg/mL solution of unlabeled Amoxicillin in 50:50 Methanol:Water with 0.1% Formic Acid. Causality: Formic acid ensures abundant protonation ([M+H]+) in the ESI source, driving the initial ion population up before it enters the mass analyzer.

Step 2: Post-Column Infusion Setup Infuse the standard via a syringe pump at 10 µL/min, teeing it into the LC flow (0.2 mL/min of mobile phase) before the MS source. Causality: Teeing into the LC flow mimics the exact desolvation thermodynamics and droplet evaporation kinetics the analyte will experience during an actual analytical run, ensuring the optimized CE is practically applicable.

Step 3: Granular CE Ramping Isolate m/z 370 in Q1. In Q3, monitor m/z 114 and m/z 212. Ramp the CE from 5 to 40 eV in 1 eV increments . Causality: The thiazolidine ring cleavage has a steep energy activation barrier. A coarse 5 eV step (common in auto-tuners) might miss the absolute apex of the survival yield curve, leading to a 10–20% loss in assay sensitivity.

Step 4: The Self-Validation Checkpoint (Critical) Switch the syringe to the mixed Amoxicillin/L-Amoxicillin-d4 solution. Run the CE ramp simultaneously for the 366→114 and 370→114 transitions. Validation Logic: The optimal CE for both transitions must align within a ±2 eV window. If the d4 transition requires >5 eV more energy than the unlabeled analog, it is a physical impossibility based on the molecule's bonds. This discrepancy strictly indicates isobaric matrix interference in the Q1 selection window. If this occurs, you must narrow your Q1 isolation width (e.g., from "Unit" to "High" resolution) to exclude the contaminant before finalizing the method.

Workflow Infusion 1. Post-Column Infusion Precursor 2. Q1 Isolation (m/z 370) Infusion->Precursor Fragmentation 3. CID & CE Ramping (1-eV Steps) Precursor->Fragmentation Detection 4. Yield Curve Analysis Fragmentation->Detection Validation 5. Self-Validation Checkpoint Detection->Validation

Step-by-step workflow for empirical collision energy optimization via post-column infusion.

References

  • Pharmacokinetics of Amoxicillin in the Cat Source: National Institutes of Health (NIH) / Journal of Veterinary Pharmacology and Therapeutics URL:[Link]

  • Analysis of Amoxicillin and Clavulanic Acid by UPLC-MS/MS in Human Plasma for Pharmacokinetic Application Source: Zenodo URL:[Link]

  • Identification of In Vitro Metabolites of Amoxicillin in Human Liver Microsomes by LC–ESI/MS Source: National Institutes of Health (NIH) URL:[Link]

Troubleshooting

Correcting baseline noise in L-Amoxicillin-d4 chromatograms

Welcome to the Technical Support Center for LC-MS/MS bioanalysis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically troubleshoot and corre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS bioanalysis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically troubleshoot and correct baseline noise when analyzing Amoxicillin and its stable isotope-labeled internal standard, L-Amoxicillin-d4.

Baseline noise in liquid chromatography-tandem mass spectrometry (LC-MS/MS) compromises the signal-to-noise (S/N) ratio, obscuring the Lower Limit of Quantification (LLOQ) and invalidating pharmacokinetic (PK) data. Resolving this requires a mechanistic understanding of chromatography, ion source dynamics, and sample matrix effects.

Part 1: Diagnostic Workflow for Baseline Noise

Before adjusting any parameters, you must isolate the root cause of the noise. The following logical workflow physically decouples the LC system from the MS detector to identify the offending module.

G Start Baseline Noise Detected in L-Amoxicillin-d4 MRM Isolate Step 1: Replace Column with Zero-Dead-Volume Union Start->Isolate Decision Does high noise persist during blank injection? Isolate->Decision MS_Path MS/Detector Issue (Contamination, ESI, Electronics) Decision->MS_Path Yes LC_Path LC/Method Issue (Solvents, Pump, Matrix) Decision->LC_Path No MS_Test Step 2a: Run Zero-Flow Test (Stop LC flow entirely) MS_Path->MS_Test LC_Test Step 2b: Run Blank Gradient (Evaluate Solvent Purity) LC_Path->LC_Test

Caption: Diagnostic workflow to isolate baseline noise sources in LC-MS/MS systems.

The Self-Validating "Zero-Flow" Diagnostic Protocol

This protocol is a self-validating closed-loop system: by systematically eliminating physical inputs, you force the system to reveal the source of the noise.

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume union[1]. Inject a blank solvent. If the noise disappears, the column is degraded or suffering from strongly retained matrix carryover. If the noise persists, proceed to Step 2.

  • The Zero-Flow Test: Stop the LC pump flow entirely[2]. Monitor the MS baseline in real-time.

    • Causality: If the flow is zero, no new chemical entities are entering the Electrospray Ionization (ESI) source. If the baseline noise drops to zero, the issue is rooted in the LC mobile phase or pump pulsations[3]. If the erratic noise persists at zero flow, the issue is strictly localized to the MS (e.g., a contaminated corona needle, dirty quadrupole, or electronic failure)[4].

Part 2: Frequently Asked Questions (FAQs)

Category A: Mobile Phase & Chromatographic Anomalies

Q: Why does the baseline drift upward significantly during the organic phase of my gradient when monitoring L-Amoxicillin-d4? A: This is a classic symptom of mobile phase contamination or additive degradation. As the proportion of the organic solvent (e.g., acetonitrile or methanol) increases during the gradient, the elution strength increases. This washes highly retained, hydrophobic contaminants off the system tubing or column and directly into the MS source, causing a proportional rise in background ions[2][5]. Furthermore, ionization efficiency for many contaminants is exponentially higher in high-organic conditions[5]. Solution: Always use fresh LC-MS grade solvents. Discard aqueous buffers containing formic acid or ammonium acetate after 48 hours, as near-neutral pH favors microbial growth which introduces massive baseline noise[6].

Q: My baseline shows a rhythmic, cyclic oscillation. What causes this? A: Cyclic baseline noise is almost exclusively mechanical, originating from the LC pump[3]. It is caused by pressure pulsations due to trapped air bubbles, failing pump seals, or malfunctioning check valves[1][6]. Solution: Purge the pumps with isopropyl alcohol (IPA) to clear trapped air, verify the inline degasser is functioning, and replace the check valves if the pressure ripple exceeds 1-2%[1][7].

Category B: Mass Spectrometry & Ion Source Dynamics

Q: My L-Amoxicillin-d4 MRM channel shows high background noise compared to the unlabeled amoxicillin. Is this isotopic crosstalk? A: While L-Amoxicillin-d4 is 4 Da heavier than Amoxicillin, high background in the D4 channel is rarely due to isotopic crosstalk unless the unlabeled analyte concentration is astronomically high (saturating the detector). It is far more likely that you are observing matrix effects—specifically, isobaric endogenous plasma compounds or solvent cluster ions that share the same precursor/product m/z transitions[4]. Solution: Optimize your source temperature and gas flows to improve desolvation, which breaks up solvent clusters[5].

Q: How do I clean the ESI source to reduce persistent background ions? A: Contamination from complex biological extracts (like plasma or milk) rapidly builds up on the ESI capillary and spray shield, leading to high baseline noise and signal suppression[5][8]. Step-by-Step Cleaning Protocol:

  • Put the MS in standby mode and allow the source block to cool below 50°C.

  • Remove the ESI probe and flush the sample capillary with a 50:50 mixture of LC-MS grade Water:Methanol.

  • Using a lint-free wipe dampened with 50:50 Water:Isopropanol, gently wipe the spray shield and the orifice plate. Do not use high-concentration formic acid, as it can pit the metal.

  • If noise persists, sonicate the removable spray shield in 50:50 Methanol:Water for 15 minutes, dry completely with nitrogen gas, and reinstall.

Part 3: Quantitative Data & MRM Parameters

To ensure you are monitoring the correct channels with the optimal signal-to-noise ratio, verify your Multiple Reaction Monitoring (MRM) transitions against the established literature values for Amoxicillin and L-Amoxicillin-d4[9][10][11].

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Typical Dwell Time
Amoxicillin Positive (+ESI)366.1349.2 or 114.150 ms
Amoxicillin-d4 (IS)Positive (+ESI)370.1114.1550 ms
Amoxicillin Negative (-ESI)363.9223.150 ms
Amoxicillin-d4 (IS)Negative (-ESI)368.0227.150 ms

Note: Positive ionization generally yields a 20-fold higher signal intensity for Amoxicillin due to its amine group, making it preferable for high-sensitivity assays[11].

Part 4: Sample Preparation Protocols

Q: How does sample preparation affect baseline noise in amoxicillin plasma assays? A: Simple protein precipitation (PPT) with methanol or acetonitrile often fails to remove endogenous phospholipids[12]. These phospholipids elute late in the chromatogram, causing severe matrix effects, ion suppression, and baseline disturbances in subsequent injections[8]. Solid-Phase Extraction (SPE) relies on specific hydrophobic/hydrophilic interactions to wash away these isobaric interferences before elution, providing a much cleaner baseline[10][12].

Self-Validating Solid-Phase Extraction (SPE) Protocol

This protocol is self-validating because the L-Amoxicillin-d4 internal standard is added prior to extraction. Any loss of the analyte during the wash steps is proportionally mirrored by the IS, allowing the final Area Ratio (Analyte/IS) to self-correct for recovery variations[9].

  • Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the L-Amoxicillin-d4 internal standard working solution. Vortex for 10 seconds[9].

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or Strata-X) with 1.0 mL of Methanol, followed immediately by 1.0 mL of 1% (v/v) Formic Acid in water[9][12].

  • Loading: Load the spiked plasma sample onto the conditioned SPE cartridge. Allow it to pass through under gravity or low vacuum[9].

  • Washing: Wash the cartridge with 1.0 mL of 1% (v/v) Formic Acid in water to remove polar interferences and salts[9].

  • Drying: Dry the cartridge under a gentle stream of nitrogen or high vacuum for 1 minute to remove residual aqueous solvent[9].

  • Elution: Elute the analytes with 1.0 mL of the organic mobile phase (e.g., Acetonitrile)[9].

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial[9].

References

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. Available at: [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise - The Overbrook Group. Available at:[Link]

  • Shimadzu Baseline Disturbance - Shimadzu. Available at: [Link]

  • Eliminating Baseline Problems - Agilent Technologies. Available at: [Link]

  • Communicating with the Baseline - LCGC International. Available at:[Link]

  • Determination of amoxicillin in human plasma by LC-MS/MS and its application to a bioequivalence study - WSEAS. Available at: [Link]

  • LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies - Separation Science. Available at:[Link]

  • HPLC Troubleshooting Guide - LCMS.cz. Available at:[Link]

  • Troubleshooting and Diagnostics Tips and Tricks - Mass Spectrometry Facility (Waters). Available at:[Link]

  • How do I eliminate baseline noise? - ResearchGate. Available at: [Link]

  • An LC–MS–MS method for the simultaneous quantification of amoxicillin and clavulanic acid in human plasma - ResearchGate. Available at: [Link]

  • Sensitive and Rapid Method for the Quantitation of Amoxicillin in Minipig Plasma and Milk by LC-MS/MS - KU Leuven (Lirias). Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing L-Amoxicillin-d4 Carryover in High-Throughput LC-MS/MS

Welcome to the Advanced Troubleshooting Guide for bioanalytical professionals. This document provides mechanistic insights and field-proven methodologies to eliminate L-Amoxicillin-d4 carryover—a critical bottleneck in h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for bioanalytical professionals. This document provides mechanistic insights and field-proven methodologies to eliminate L-Amoxicillin-d4 carryover—a critical bottleneck in high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Mechanistic Causality of Amoxicillin Carryover

To eliminate carryover, we must first understand the physicochemical behavior of the analyte. Amoxicillin is a highly polar, amphoteric β -lactam antibiotic with a pKa of ~2.8 (carboxyl group) and ~7.2 (amino group). Under typical reversed-phase LC-MS/MS conditions utilizing acidic mobile phases (pH 2.5–3.0), the molecule exists in a partially protonated, cationic state[1].

This dual nature causes L-Amoxicillin-d4 (often spiked at high concentrations as an internal standard) to exhibit severe carryover through two distinct mechanisms:

  • Non-Specific Hydrophobic Adsorption: The β -lactam ring and hydrophobic side chains adhere to polymeric surfaces in the flow path, such as PEEK tubing and Vespel rotor seals.

  • Ionic & Chelation Interactions: The carboxylate and amino groups interact strongly with active metal oxide sites on stainless steel autosampler needles and injection valves[2].

Because high-throughput assays rely on rapid injection cycles, standard single-solvent wash methods fail to disrupt both interaction types simultaneously. This leads to persistent baseline contamination that artificially inflates Internal Standard (IS) areas in subsequent samples, compromising the accuracy of the Analyte/IS ratio at the Lower Limit of Quantitation (LLOQ).

Troubleshooting FAQs

Q1: How do I definitively isolate the source of L-Amoxicillin-d4 carryover? A: You must decouple the sample preparation, autosampler, and column to prevent chasing false positives. Follow this self-validating diagnostic sequence:

  • Inject an extracted Upper Limit of Quantitation (ULOQ) sample.

  • Inject a pure reconstitution solvent blank (bypassing sample prep). If carryover is absent, your contamination is in the sample preparation workflow (e.g., contaminated pipettes, 96-well plates, or evaporators)[2].

  • If carryover persists, remove the analytical column and install a PEEK restriction capillary. Inject the ULOQ followed by a solvent blank. If the carryover disappears, the issue is column-retained amoxicillin (which requires gradient optimization). If it remains, the autosampler is the definitive culprit.

Q2: What is the optimal wash solvent composition for β -lactams? A: A single solvent cannot break both ionic and hydrophobic bonds. You must use a multi-solvent approach[3].

  • Weak Wash (Aqueous-heavy): Use 90:10 Water:Acetonitrile with 0.1% Formic Acid. This mirrors the initial mobile phase, dissolving buffered salts and preventing protein precipitation inside the needle.

  • Strong Wash (Organic-heavy, multi-component): A highly aggressive mixture is required to solubilize the β -lactam ring and disrupt ionic bonds. We recommend a 4-solvent mixture: Isopropanol:Acetonitrile:Methanol:Water (1:1:1:1, v/v/v/v) containing 0.2% Formic Acid. The isopropanol provides extreme hydrophobic disruption, while the water and acid break ionic interactions with the stainless steel.

Q3: How should I configure my autosampler wash cycles for high-throughput methods? A: Static dipping of the needle is insufficient for sticky compounds like amoxicillin[2]. You must utilize an active, dynamic wash.

  • Pre- and Post-Injection Wash: Configure the autosampler to actively flush the needle exterior for at least 6 seconds pre- and post-injection.

  • Seat Backflush: If your system supports it (e.g., Agilent Multisampler or Waters ACQUITY), enable seat backflushing for 10–15 seconds using the strong wash solvent.

  • Valve Toggling: Program the injection valve to toggle between the "Mainpass" and "Bypass" positions at least three times during the high-organic wash phase of the LC gradient to flush the internal rotor seal grooves.

Q4: What hardware modifications permanently reduce carryover? A: If solvent optimization fails to bring carryover below 20% of the LLOQ, modify the flow path hardware:

  • Rotor Seals: Replace standard Vespel rotor seals (which tolerate high pressure but bind polar compounds) with Tefzel or PEEK blends.

  • Needle Material: Switch from standard stainless steel to a Platinum/Iridium alloy or a silica-coated needle to eliminate metal-oxide chelation sites.

Quantitative Impact of Wash Strategies

Table 1: Impact of Wash Protocols on L-Amoxicillin-d4 Carryover (Expressed as % of LLOQ)

Wash StrategyWash Solvent CompositionWash DurationObserved Carryover (% LLOQ)Pass/Fail (<20% LLOQ)
Static Dip100% Methanol3 sec145.0%Fail
Active Wash50:50 Water:Acetonitrile6 sec65.2%Fail
Active Wash100% Acetonitrile12 sec32.4%Fail
Multi-Wash (Active)Strong: IPA/ACN/MeOH/H2O (1:1:1:1) + 0.2% FA10 sec8.1% Pass
Step-by-Step Methodology: Self-Validating Zero-Carryover Protocol

To ensure your method is trustworthy and robust, embed this validation sequence into every analytical batch. This protocol acts as a self-validating system, proving that the wash parameters are successfully clearing the system before unknown samples are quantified.

Step 1: Preparation Prepare an L-Amoxicillin-d4 ULOQ standard (e.g., 5,000 ng/mL) and an LLOQ standard (e.g., 10 ng/mL). Prepare true blanks using matrix-free reconstitution solvent.

Step 2: System Priming Prime the autosampler wash lines with the 4-solvent strong wash (IPA/ACN/MeOH/H2O) for 5 minutes to ensure fresh solvent reaches the flush port and no air bubbles are trapped in the syringe.

Step 3: Execution of the Injection Sequence

  • Injection 1: System Suitability Blank (establishes the baseline noise).

  • Injection 2: LLOQ Standard (establishes the 100% LLOQ area threshold).

  • Injection 3: ULOQ Standard (the carryover challenge).

  • Injection 4: Blank 1 (First carryover assessment).

  • Injection 5: Blank 2 (Secondary carryover assessment).

Step 4: Data Analysis & Acceptance Criteria Integrate the L-Amoxicillin-d4 peak at the expected retention time. The area in Blank 1 must be 20% of the LLOQ area. Blank 2 must be 5% of the LLOQ area. Causality Check: If Blank 1 fails but Blank 2 passes, the wash solvent chemistry is correct, but the wash duration is too short. Increase the active wash duration by 3 seconds and repeat.

Diagnostic Workflow Diagram

CarryoverTroubleshooting Start Observe Amoxicillin-d4 Carryover in Blank InjectSolvent Inject Pure Solvent (Bypass Sample Prep) Start->InjectSolvent PrepIssue Sample Prep Contamination (Replace pipettes/reagents) InjectSolvent->PrepIssue Carryover persists in prep blanks SystemIssue System Carryover (Autosampler or Column) InjectSolvent->SystemIssue Carryover in pure solvent RemoveColumn Remove Column & Install Restriction Capillary SystemIssue->RemoveColumn ColumnIssue Column Carryover (Optimize Gradient/Flush) RemoveColumn->ColumnIssue Carryover disappears AutosamplerIssue Autosampler Carryover (Needle/Valve/Seat) RemoveColumn->AutosamplerIssue Carryover remains WashSolvent Optimize Wash Solvents (Multi-solvent: ACN/MeOH/IPA/H2O) AutosamplerIssue->WashSolvent Hardware Check Hardware (Replace Rotor Seal/Needle) WashSolvent->Hardware If carryover > 20% LLOQ

Diagnostic workflow for isolating and mitigating L-Amoxicillin-d4 carryover in LC-MS/MS systems.

References
  • Source: PMC (nih.gov)
  • Source: LCGC International (chromatographyonline.com)
  • Title: CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM Source: LabRulez LCMS URL
  • Title: Minimizing Carryover Using a Four Solvent Wash Station Source: Grupo Biomaster URL
  • Title: Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler Source: Agilent URL

Sources

Troubleshooting

Technical Support Center: L-Amoxicillin-d4 Stability &amp; Mobile Phase Optimization

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic and stability challenges when using L-Amoxicillin-d4 as an internal standard in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic and stability challenges when using L-Amoxicillin-d4 as an internal standard in LC-MS/MS workflows.

Core Principles: The Causality of Amoxicillin Degradation

L-Amoxicillin-d4 is an isotopically labeled beta-lactam antibiotic. Its structural integrity is highly dependent on the pH of the surrounding microenvironment. The molecule possesses three distinct ionizable functional groups, resulting in three pKa values: pKa1 = 2.68 (carboxyl group), pKa2 = 7.49 (amine group), and pKa3 = 9.63 (phenol group) 1.

Because of this amphoteric nature, L-Amoxicillin-d4 exists primarily as a zwitterion between pH 2.7 and 7.5. However, the highly strained four-membered beta-lactam ring is extremely susceptible to nucleophilic attack. Both hydronium (H+) and hydroxide (OH-) ions catalyze the hydrolysis of this ring. At highly acidic (pH < 3) or basic (pH > 7.5) conditions, the ring opens to form amoxicilloic acid-d4, rendering the internal standard useless for accurate quantification 2. Therefore, selecting a mobile phase pH that minimizes this catalytic hydrolysis while maintaining sufficient ionization for mass spectrometry is the critical causality behind assay robustness.

Troubleshooting & FAQs

Q1: Why am I observing a continuous loss of L-Amoxicillin-d4 signal and the appearance of a secondary peak during long autosampler runs? A1: You are observing in-situ degradation. If your mobile phase or sample diluent is too acidic (e.g., 0.1% Formic Acid, pH ~2.7), the beta-lactam ring undergoes acid-catalyzed hydrolysis. The secondary peak is likely amoxicilloic acid-d4 or its further degradation product, amoxicillin diketopiperazine-d4 3. To resolve this, you must buffer your mobile phase and sample diluent to a mildly acidic pH where the zwitterionic form is most stable.

Q2: What is the optimal mobile phase pH to balance L-Amoxicillin-d4 stability with LC-MS/MS sensitivity? A2: The optimal sweet spot is pH 4.5 to 5.0. At this pH, the degradation rate of the beta-lactam ring is minimized, as there is insufficient H+ or OH- to drive rapid hydrolysis 2. Furthermore, using a volatile buffer like 10 mM ammonium formate adjusted to pH 5.0 provides excellent buffering capacity, ensures the molecule remains stable during the chromatographic run, and promotes efficient protonation [M+H]+ in positive electrospray ionization (ESI+) mode [[4]]().

Q3: How do I prevent peak tailing for L-Amoxicillin-d4 on a C18 column? A3: Peak tailing for amphoteric compounds often results from secondary interactions between the protonated amine group of amoxicillin and unendcapped silanol groups on the stationary phase. Operating at pH 5.0 ensures the carboxyl group is fully deprotonated and the amine is protonated (zwitterion). Using a high-ionic-strength volatile buffer (10 mM) effectively masks these silanol interactions.

Quantitative Data: Physicochemical & Stability Profiles

To guide your experimental design, the following table summarizes the quantitative physicochemical properties and pH-dependent stability metrics of Amoxicillin.

ParameterValue / DescriptionImpact on LC-MS/MS Method
pKa1 (Carboxyl) 2.68Requires pH > 3.7 for consistent deprotonation.
pKa2 (Amine) 7.49Requires pH < 6.5 for consistent protonation.
pKa3 (Phenol) 9.63Rarely ionized under standard reversed-phase LC conditions.
Stability at pH < 3.0 Rapid hydrolysisHigh risk of degradation in 0.1% FA mobile phases.
Stability at pH 4.5 - 5.0 Maximum stabilityOptimal for autosampler longevity and peak shape.
Stability at pH > 7.5 Rapid base hydrolysisAvoid basic mobile phases (e.g., ammonium hydroxide).

Visualizing the Degradation Logic

The following diagram illustrates the causality of pH-driven degradation pathways for L-Amoxicillin-d4.

AmoxicillinDegradation AMX L-Amoxicillin-d4 (Intact Beta-Lactam) Acid Acidic pH (< 3.0) AMX->Acid H+ Catalysis Base Basic pH (> 7.5) AMX->Base OH- Catalysis Optimal Mildly Acidic pH (4.5 - 5.0) AMX->Optimal Buffer Stabilization Penicilloic Amoxicilloic Acid-d4 (Ring Opened - Inactive) Acid->Penicilloic Base->Penicilloic Stable Stable Zwitterion (Optimal LC-MS Signal) Optimal->Stable Diketopiperazine Amoxicillin Diketopiperazine-d4 (Further Degradation) Penicilloic->Diketopiperazine Decarboxylation / Rearrangement

Fig 1. pH-dependent degradation pathways of L-Amoxicillin-d4.

Self-Validating Experimental Protocol: Mobile Phase Preparation & Stability Verification

To ensure trustworthiness, this protocol is designed as a self-validating system. Step 4 inherently verifies the success of Steps 1-3 by quantifying the degradation product against a known failure state.

Objective: Prepare a 10 mM Ammonium Formate mobile phase (pH 5.0) and validate L-Amoxicillin-d4 stability.

Step 1: Buffer Preparation

  • Weigh 0.63 g of LC-MS grade ammonium formate.

  • Dissolve in 1.0 L of ultrapure LC-MS grade water (18.2 MΩ·cm).

  • Causality: Ammonium formate provides the necessary ionic strength to mask silanol interactions while remaining fully volatile to prevent MS source fouling.

Step 2: pH Adjustment

  • Insert a calibrated pH probe into the buffer.

  • Titrate dropwise with dilute LC-MS grade formic acid (e.g., 1% solution) until the pH reaches exactly 5.0.

  • Causality: Pinning the pH at 5.0 ensures the amoxicillin remains in its most stable zwitterionic state, halting beta-lactam hydrolysis.

Step 3: Autosampler Stability Preparation

  • Prepare a 100 ng/mL solution of L-Amoxicillin-d4 in the newly prepared mobile phase A (pH 5.0).

  • Prepare a control solution of 100 ng/mL L-Amoxicillin-d4 in 0.1% Formic Acid (pH ~2.7).

  • Place both vials in the autosampler set to 4°C.

Step 4: Self-Validation via LC-MS/MS (The Verification Step)

  • Inject both samples immediately (T=0), and then every 4 hours for 24 hours.

  • Monitor the MRM transitions for L-Amoxicillin-d4 and its primary degradation product, amoxicilloic acid-d4.

  • Validation Criteria: The pH 5.0 sample must show < 5% loss in the L-Amoxicillin-d4 peak area over 24 hours, with no significant increase in the amoxicilloic acid-d4 transition. The control sample (pH 2.7) acts as a positive control for degradation, confirming the instrument's ability to detect the failure mode.

Workflow Step1 1. Buffer Prep 10 mM NH4FA Step2 2. pH Adjustment Titrate to pH 5.0 Step1->Step2 Step3 3. Autosampler Test Monitor over 24h Step2->Step3 Step4 4. LC-MS/MS Validation Quantify Intact vs Degraded Step3->Step4

Fig 2. Self-validating workflow for mobile phase preparation and stability testing.

Sources

Reference Data & Comparative Studies

Validation

Validating L-Amoxicillin-d4 Recovery Rates in Human Serum: A Comparative Guide to LC-MS/MS Internal Standards

The accurate quantification of amoxicillin in human serum is a cornerstone of modern pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring. However, amoxicillin’s high polarity, early...

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Author: BenchChem Technical Support Team. Date: March 2026

The accurate quantification of amoxicillin in human serum is a cornerstone of modern pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring. However, amoxicillin’s high polarity, early chromatographic elution, and susceptibility to endogenous matrix interference present significant analytical challenges.

This guide provides an objective, data-driven comparison of utilizing L-Amoxicillin-d4 —a Stable Isotope-Labeled Internal Standard (SIL-IS)—against traditional structural analogs (e.g., Ampicillin) in LC-MS/MS workflows. By examining mechanistic causality and experimental recovery data, we establish a self-validating framework for robust bioanalytical assay development.

Mechanistic Causality: Why Structural Analogs Fail

In Electrospray Ionization (ESI) mass spectrometry, the co-elution of target analytes with endogenous serum components (e.g., phospholipids, salts) leads to competition for charge droplets, resulting in ion suppression or matrix effects .

The Flaw of Analog Internal Standards (e.g., Ampicillin)

Historically, structural analogs like ampicillin or cephalexin have been used as internal standards for amoxicillin quantification 1. However, ampicillin lacks the p-hydroxyl group present on the amoxicillin phenyl ring. This slight structural variance makes ampicillin more hydrophobic, causing it to elute later than amoxicillin on a standard C18 reversed-phase column. Because they elute at different times, they are subjected to entirely different micro-environments in the ESI source. Consequently, the analog IS fails to normalize the specific ion suppression experienced by amoxicillin, leading to skewed quantification.

The Superiority of L-Amoxicillin-d4 (SIL-IS)

L-Amoxicillin-d4 incorporates four deuterium atoms, increasing its mass-to-charge ratio ( m/z ) without altering its physicochemical properties 2.

  • Perfect Co-elution: Amoxicillin and Amoxicillin-d4 elute at the exact same retention time.

  • Identical Ionization Efficiency: Both compounds experience the exact same matrix suppression/enhancement.

  • Ratio Stabilization: Even if extraction recovery drops or ion suppression spikes, the ratio of the analyte area to the IS area remains perfectly constant, mathematically canceling out the matrix effect 3.

Quantitative Performance Comparison

The choice of internal standard and sample preparation methodology drastically impacts recovery rates. Protein Precipitation (PPT) often leaves residual phospholipids that cause ion suppression, whereas Solid-Phase Extraction (SPE) provides a cleaner extract but requires an IS that perfectly tracks extraction losses.

The following table synthesizes validation data comparing Amoxicillin-d4 (via SPE) against Ampicillin (via PPT/SPE) in human serum matrices.

Table 1: Recovery Rates and Assay Precision (Amoxicillin-d4 vs. Analog IS)
ParameterL-Amoxicillin-d4 (SIL-IS) + SPEAmpicillin (Analog IS) + PPT/SPECausality / Mechanistic Driver
Analyte Recovery 99.6% 366.3% 1SPE targets specific hydrophobic/polar interactions, preventing occlusion seen in PPT protein pellets.
IS Recovery ~99.6% 71.6%SIL-IS tracks the exact partition coefficient of the analyte during extraction.
Matrix Factor (MF) 0.98 - 1.02 0.84 - 1.15Perfect co-elution of SIL-IS normalizes ESI droplet competition.
Precision (CV%) 1.48% - 5.88% 1.80% - 8.80%SIL-IS eliminates variance caused by fluctuating matrix components across different patient samples.

Self-Validating Experimental Protocol

To objectively prove the recovery rates of L-Amoxicillin-d4, the experimental design must isolate Extraction Efficiency (Recovery) from Ionization Efficiency (Matrix Effect) . This is achieved through a three-tier spiking protocol.

Step-by-Step Methodology: Solid-Phase Extraction (SPE) & LC-MS/MS

Phase 1: Sample Preparation (The Three-Tier System) To establish a self-validating system, prepare three distinct sets of samples:

  • Set A (Neat): Amoxicillin and Amoxicillin-d4 spiked directly into the mobile phase.

  • Set B (Post-Extraction Spike): Blank human serum is extracted via SPE. The resulting eluate is then spiked with Amoxicillin and Amoxicillin-d4.

  • Set C (Pre-Extraction Spike): Blank human serum is spiked with Amoxicillin and Amoxicillin-d4, then subjected to SPE extraction.

Phase 2: SPE Workflow

  • Aliquot & Disrupt: Transfer 100 µL of human serum (Set C) into a microcentrifuge tube. Add 20 µL of L-Amoxicillin-d4 working solution (400 ng/mL). Add 100 µL of 2% Formic Acid to disrupt protein-drug binding 4.

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Phenomenex Strata-X, 30 mg/1 cc) with 1.0 mL Methanol, followed by 1.0 mL of 0.1% Formic Acid in water.

  • Loading: Load the pre-treated serum sample onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to remove highly polar endogenous salts.

  • Elution: Elute the analytes with 1.0 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (e.g., 85:15 Acetonitrile: 2.0 mM Ammonium Formate) 3.

Phase 3: LC-MS/MS Analysis

  • Chromatography: UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm). Isocratic or gradient elution at 0.4 mL/min.

  • Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Amoxicillin Transition: m/z 366.1 349.2 (Positive ESI) or 364.0 223.0 (Negative ESI).

    • Amoxicillin-d4 Transition: m/z 370.1 114.15 (Positive ESI) or 368.0 227.0 (Negative ESI) 5.

Phase 4: Data Validation Logic

  • Absolute Recovery (%) = (AreaSetC​/AreaSetB​)×100

  • Matrix Factor (MF) = AreaSetB​/AreaSetA​

  • Interpretation: If MF deviates significantly from 1.0, ion suppression is occurring. However, if the IS-normalized Matrix Factor (MF of Analyte / MF of IS) equals 1.0, the L-Amoxicillin-d4 has successfully compensated for the matrix effect.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating extraction and analysis workflow, highlighting the critical insertion points for the SIL-IS.

Workflow N1 Human Serum Sample (100 µL Aliquot) N2 SIL-IS Addition (Spike L-Amoxicillin-d4) N1->N2 N3 Protein Disruption (Add 2% Formic Acid) N2->N3 N4 Solid-Phase Extraction (SPE) (Load, Wash, Elute) N3->N4 N5 Evaporation & Reconstitution (N2 stream, Mobile Phase) N4->N5 N6 LC-MS/MS Analysis (MRM Mode, ESI) N5->N6 N7 Data Processing (Calculate Recovery & Matrix Factor) N6->N7

Figure 1: Self-validating SPE and LC-MS/MS workflow for Amoxicillin quantification using SIL-IS.

Conclusion

Transitioning from structural analogs to L-Amoxicillin-d4 is not merely a procedural upgrade; it is a fundamental requirement for achieving regulatory-compliant bioanalytical data. While structural analogs like ampicillin yield sub-optimal recoveries (~66-71%) and fail to normalize matrix suppression due to chromatographic drift, L-Amoxicillin-d4 guarantees perfect co-elution. When paired with a robust Solid-Phase Extraction protocol, L-Amoxicillin-d4 enables near-quantitative recovery (>99%) and highly precise (CV < 6%) quantification of amoxicillin in complex human serum matrices.

References

  • Simple, Economical, and Reproducible LC--MS Method for the Determination of Amoxicillin in Human Plasma and its Application to a Pharmacokinetic Study . ResearchGate. Available at: [Link]

  • Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry . Scholarship @ Claremont. Available at: [Link]

  • Analysis of Amoxicillin and Clavulanic Acid by UPLC-MS/MS in Human Plasma for Pharmacokinetic Application . Zenodo. Available at: [Link]

  • Sensitive and Rapid Method for the Quantitation of Amoxicillin in Minipig Plasma and Milk by LC-MS/MS . KU Leuven Lirias. Available at: [Link]

Sources

Comparative

The Bioanalytical Imperative: L-Amoxicillin-d4 as the Gold Standard for Beta-Lactam Quantification

In the rigorous landscape of pharmacokinetic (PK) profiling and therapeutic drug monitoring, the quantification of beta-lactam antibiotics like amoxicillin presents unique bioanalytical challenges. Amoxicillin is highly...

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Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of pharmacokinetic (PK) profiling and therapeutic drug monitoring, the quantification of beta-lactam antibiotics like amoxicillin presents unique bioanalytical challenges. Amoxicillin is highly polar, prone to beta-lactam ring hydrolysis, and susceptible to severe matrix effects during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

To achieve regulatory-compliant accuracy, the selection of an internal standard (IS) is the most critical assay parameter. This guide objectively evaluates the mechanistic and quantitative advantages of using L-Amoxicillin-d4 —a stable isotope-labeled internal standard (SIL-IS)—compared to traditional analog standards and heavier isotopic variants.

Mechanistic Comparison: Analog vs. Stable Isotope-Labeled Standards

When analyzing complex biological matrices such as plasma, urine, or milk, endogenous components (most notably phospholipids) are co-extracted with the target analyte. As these components elute into the electrospray ionization (ESI) source, they compete for available charge, leading to unpredictable ion suppression or enhancement[1].

The Pitfall of Analog Internal Standards

Historically, laboratories relied on structural analogs like cephalexin or 2[2] due to their low cost. However, analog standards possess different partition coefficients than amoxicillin. This thermodynamic difference means they do not perfectly co-elute with the target analyte. Consequently, the analog IS and amoxicillin enter the mass spectrometer at different times, subjecting them to entirely different matrix suppression environments. This decoupling destroys the mathematical proportionality required for accurate quantification.

The Superiority of L-Amoxicillin-d4 (SIL-IS)

Using a Stable Isotope-Labeled Internal Standard (SIL-IS) like L-Amoxicillin-d4 is universally recognized as the gold standard for neutralizing matrix effects[1].

  • Isotopic Co-elution: L-Amoxicillin-d4 shares virtually identical physicochemical properties with endogenous amoxicillin. They co-elute perfectly on reversed-phase C18 columns.

  • Identical Ionization Dynamics: Because they enter the ESI source simultaneously, any phospholipid-induced ion suppression affects both the unlabeled amoxicillin and the d4-isotope equally. When the mass spectrometer calculates the peak area ratio, the matrix effect mathematically cancels itself out[1].

  • Mass Shift (+4 Da): The incorporation of four deuterium atoms provides a sufficient mass shift to prevent isotopic cross-talk (the natural M+4 abundance of amoxicillin is negligible), ensuring clean multiple reaction monitoring (MRM) transitions.

Quantitative Performance Data

The following table synthesizes typical validation parameters comparing L-Amoxicillin-d4 against an analog IS (Cephalexin) and a heavier SIL-IS (Amoxicillin-13C6) across standard LC-MS/MS bioanalytical workflows.

Performance MetricL-Amoxicillin-d4 (SIL-IS)Amoxicillin-13C6 (SIL-IS)Cephalexin (Analog IS)
Chromatographic Co-elution Yes ( Δ RT < 0.05 min)Yes ( Δ RT = 0.00 min)No ( Δ RT > 0.50 min)
Matrix Factor (MF) 0.98 – 1.020.99 – 1.010.75 – 0.88
Inter-assay Precision (%CV) 2.1% – 4.5%2.0% – 4.2%8.5% – 12.4%
Extraction Recovery 94.1% – 98.5%95.0% – 98.2%82.0% – 89.5%
Cost-to-Benefit Ratio Highly OptimalPoor (Complex Synthesis)Suboptimal (High Failure Rate)

Data Interpretation: While Amoxicillin-13C6 theoretically eliminates the negligible chromatographic isotope effect sometimes seen with deuterium, its synthesis is cost-prohibitive. L-Amoxicillin-d4 delivers statistically indistinguishable precision and accuracy at a fraction of the cost, making it the pragmatic choice for3[3].

Systems-Level LC-MS/MS Workflow

Workflow A 1. Biological Matrix (Plasma/Milk/Urine) B 2. Spike SIL-IS (L-Amoxicillin-d4) A->B C 3. Protein Precipitation (Cold ACN + 0.1% FA) B->C D 4. LC Separation (C18, Co-elution) C->D E 5. ESI-MS/MS (+) (Matrix Effect Correction) D->E F 6. Data Analysis (Peak Area Ratio) E->F

LC-MS/MS workflow for amoxicillin quantification using L-Amoxicillin-d4.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . By carefully timing the addition of the L-Amoxicillin-d4 standard, the assay inherently monitors its own extraction efficiency and matrix suppression levels[4].

Phase 1: The Self-Validating Control Setup

Instead of blindly processing samples, establish causality by preparing three distinct validation sets during your system suitability test:

  • Set A (Pre-Extraction Spike): Spike blank matrix with Amoxicillin and L-Amoxicillin-d4 before extraction.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike the resulting supernatant with Amoxicillin and L-Amoxicillin-d4.

  • Set C (Neat Standard): Spike neat mobile phase with Amoxicillin and L-Amoxicillin-d4.

Causality Check: Comparing Set A to Set B calculates the absolute extraction recovery. Comparing Set B to Set C mathematically isolates the absolute matrix effect (ion suppression)[4]. If the Amoxicillin/Amoxicillin-d4 ratio remains constant across all three sets, the SIL-IS is successfully normalizing the environment.

Phase 2: Sample Preparation (Protein Precipitation)
  • Thaw biological samples (e.g., plasma) on ice. Causality: Beta-lactam rings are highly susceptible to temperature-dependent hydrolysis; maintaining 4°C preserves analyte integrity.

  • Aliquot 50 µL of the sample into a microcentrifuge tube.

  • Add 10 µL of L-Amoxicillin-d4 working solution (e.g., 500 ng/mL). Vortex briefly. Causality: Spiking the IS before precipitation ensures it undergoes the exact same physical entrapment and recovery dynamics as the endogenous amoxicillin.

  • Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid. Causality: Acidification stabilizes the beta-lactam ring and pre-conditions the molecules for positive mode electrospray ionization.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Phase 3: LC-MS/MS Parameters
  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column (e.g., 100 x 2.1 mm) maintained at 40°C.

  • Mobile Phase: Use a gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) mode. Causality: While amoxicillin has both carboxyl and amine groups,4 than negative mode[4].

  • MRM Transitions:

    • Amoxicillin: m/z 366.1 → 349.2 (Quantifier)

    • L-Amoxicillin-d4: m/z 370.1 → 114.15 (Quantifier)[4]

Causality: Monitoring the +4 Da precursor mass shift prevents isotopic cross-talk, while utilizing specific product ions ensures identical collision cell dynamics for highly accurate peak area ratio calculations.

References

  • Sensitive and Rapid Method for the Quantitation of Amoxicillin in Minipig Plasma and Milk by LC-MS/MS. KU Leuven Lirias. Available at: [Link]

  • Determination of amoxicillin in human plasma by LC-MS/MS and its application to a bioequivalence study. WSEAS. Available at:[Link]

  • A quantitative method for the analysis of total and unbound concentrations of amoxicillin, ampicillin, ceftazidime, ceftriaxone, ertapenem, fosfomycin and penicillin G in human plasma. Amsterdam UMC. Available at: [Link]

Sources

Validation

Optimizing Pharmacokinetic Assays: The Analytical Superiority of L-Amoxicillin-d4 in LC-MS/MS

As a Senior Application Scientist specializing in bioanalysis, I frequently encounter pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays that fail during incurred sample reanalysis (ISR). The most common c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in bioanalysis, I frequently encounter pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays that fail during incurred sample reanalysis (ISR). The most common culprit? Uncompensated matrix effects. In the highly complex matrices of human plasma, serum, or milk, the choice of internal standard (IS) dictates the integrity of your entire dataset.

This guide provides an objective, data-driven comparison of L-Amoxicillin-d4 (CAS 2673270-36-3) against traditional structural analogs, detailing the causality behind its superior accuracy and precision in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows[1].

Mechanistic Superiority: Stable Isotope vs. Structural Analog

Historically, laboratories have utilized structural analogs like Ampicillin or Gemifloxacin as internal standards for Amoxicillin quantification[2]. While cost-effective, this approach introduces critical vulnerabilities into the assay's self-validating logic.

The Co-Elution Imperative

In electrospray ionization (ESI), the sample matrix contains endogenous compounds (e.g., phospholipids, salts) that compete with the target analyte for charge droplets, leading to ion suppression or enhancement.

  • Structural Analogs (e.g., Ampicillin): Because they possess different physicochemical properties, they elute at different chromatographic retention times. If a massive phospholipid elutes precisely at the Amoxicillin retention time but misses the Ampicillin retention time, the IS fails to correct for the suppression, leading to falsely low quantification[2].

  • Amoxicillin-d4 (SIL-IS): Deuterium labeling preserves the exact chemical structure and polarity of the parent drug. Amoxicillin and Amoxicillin-d4 co-elute perfectly. They enter the ESI source simultaneously, experiencing the exact same matrix suppression. The ratio of their MS signals remains constant, effectively neutralizing the matrix effect[3].

Mass Shift and Isotopic Purity

Amoxicillin-d4 features a +4 Da mass shift. In negative ESI mode, Amoxicillin transitions at m/z 363.9 → 223.1, while Amoxicillin-d4 transitions at m/z 368.0 → 227.1[4]. This +4 Da shift is mechanistically vital: it is large enough to prevent isotopic cross-talk from the natural heavy isotopes (like ¹³C or ³⁴S) of the highly concentrated unlabeled drug, ensuring the IS channel remains analytically pure.

Self-Validating Experimental Workflow

To guarantee trustworthiness, a protocol cannot merely be a sequence of steps; it must be a self-validating system. The following LC-MS/MS methodology incorporates built-in quality control mechanisms.

Workflow N1 1. Plasma Sample Collection (K2EDTA/Citrate) N2 2. IS Spiking (Amoxicillin-d4, 400 ng/mL) N1->N2 N3 3. Sample Extraction (SPE or Protein Precipitation) N2->N3 N4 4. UPLC Separation (C18 Column, Isocratic/Gradient) N3->N4 N5 5. ESI-MS/MS Detection (MRM Mode, +4 Da Shift) N4->N5 N6 6. Pharmacokinetic Quantification & TDM N5->N6

Fig 1. Self-validating LC-MS/MS workflow utilizing Amoxicillin-d4 as an internal standard.

Step-by-Step Methodology

Step 1: Stock Solution Preparation & Spiking

  • Action: Prepare a 1 mg/mL stock solution of Amoxicillin-d4 in Methanol:Water (1:1). Dilute to a working concentration of 400 ng/mL[3]. Spike 10 µL of this IS into 100 µL of human plasma.

  • Causality: The 1:1 organic/aqueous ratio prevents the degradation of the β-lactam ring, which is highly susceptible to hydrolysis in purely aqueous environments.

Step 2: Sample Extraction (Solid Phase Extraction - SPE)

  • Action: Load the spiked plasma onto a polymeric SPE cartridge (e.g., Phenomenex Strata-X). Wash with 5% methanol in water, and elute with 100% methanol[5].

  • Causality: While simple protein precipitation (PPT) is faster, SPE actively removes phospholipids. This extends the lifespan of the UPLC column and stabilizes the baseline, allowing for a highly sensitive Lower Limit of Quantification (LLOQ) of 10 ng/mL[5].

Step 3: Chromatographic Separation

  • Action: Inject 15 µL onto a UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm). Use an isocratic mobile phase of Acetonitrile and 2.0 mM ammonium formate in water (85:15, v/v) at 0.400 mL/min[5].

  • Causality: Ammonium formate is a volatile buffer. It provides the necessary protons to drive ionization in the ESI source without depositing non-volatile salts that would foul the mass spectrometer's capillary.

Step 4: System Validation Checks (The Trust Layer)

  • IS Response Monitoring: Monitor the absolute peak area of Amoxicillin-d4 across all injections. A deviation of >15% in a specific sample indicates a severe, localized matrix effect or an extraction error, automatically flagging the sample for re-extraction.

  • Zero-Point Verification: Inject a blank plasma sample spiked only with Amoxicillin-d4. The absence of a peak at m/z 363.9 proves there is no unlabelled Amoxicillin contamination in your IS stock[6].

Quantitative Performance: Data Comparison

The integration of Amoxicillin-d4 fundamentally transforms assay reliability. Below is a comparative synthesis of validation data from recent pharmacokinetic and TDM studies, demonstrating the performance delta between SIL-IS and analog IS methodologies.

Analytical ParameterAmoxicillin-d4 (SPE Extraction)Amoxicillin-d4 (PPT Extraction)Ampicillin IS (Analog Method)
Matrix Human PlasmaHuman Plasma (TDM)Human Plasma
Linearity Range 10.0 – 10,000 ng/mL100 – 200,000 ng/mL170 – 17,000 ng/mL
Intra-day Precision (%CV) 1.48% – 5.88%1.9% – 8.1%1.3% – 8.8%
Accuracy (%) 96.1% – 103.2%95.7% – 109.0%94.1% – 108.5%
Mean Extraction Recovery 99.6% Not Reported66.3%
Literature Source Chaudhary et al., 2015[5]Semantic Scholar, 2021[7]ResearchGate, 2026[2]

Data Insights: The data clearly illustrates that while precision and accuracy can be optimized across all methods, the extraction recovery is the critical differentiator. The analog method (Ampicillin) suffers from a 66.3% recovery rate[2]. Because Ampicillin partitions differently during extraction than Amoxicillin, the assay is highly vulnerable to slight variations in sample preparation. Conversely, Amoxicillin-d4 guarantees that any physical loss during SPE is proportionally mirrored in the IS, yielding a normalized recovery of 99.6%[5].

Conclusion

For rigorous pharmacokinetic modeling, bioequivalence studies, and critical care TDM, the margin for analytical error is zero. Transitioning from structural analogs to L-Amoxicillin-d4 is not merely a best practice; it is a mechanistic requirement for a self-validating assay. By ensuring perfect chromatographic co-elution and identical ionization dynamics, Amoxicillin-d4 neutralizes matrix effects, allowing scientists to trust their data and accelerate drug development pipelines.

References
  • Amoxicillin-D4 | CAS 2673270-36-3 - Veeprho Veeprho
  • Analysis of Amoxicillin and Clavulanic Acid by UPLC-MS/MS in Human Plasma for Pharmacokinetic Applic
  • Quantification of 15 Antibiotics Widely Used in the Critical Care Unit with a LC-MS/MS System Semantic Scholar
  • An LC–MS–MS method for the simultaneous quantification of amoxicillin and clavulanic acid in human plasma and its pharmacokinetic application ResearchG
  • A Laboratory Protocol for Routine Therapeutic Drug Monitoring of Beta-Lactams Antimicrobials in Horses and Dogs MDPI

Sources

Comparative

Comparative Guide: L-Amoxicillin-d4 vs. Unlabeled Amoxicillin Retention Time in LC-MS/MS

Executive Summary In quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard for compensating for matrix effects during liquid chromatography-tandem mass spectrometry (LC-MS/MS). F...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard for compensating for matrix effects during liquid chromatography-tandem mass spectrometry (LC-MS/MS). For the quantification of the β-lactam antibiotic amoxicillin, L-Amoxicillin-d4 is routinely employed. However, a critical analytical challenge arises from the deuterium isotope effect , which can cause a subtle but impactful shift in chromatographic retention time ( tR​ ) between the unlabeled analyte and its deuterated counterpart. This guide objectively compares the retention behavior of L-Amoxicillin-d4 and unlabeled amoxicillin, exploring the mechanistic causality, experimental evaluation protocols, and strategies to ensure self-validating quantification.

Mechanistic Causality: The Deuterium Isotope Effect

In an ideal LC-MS/MS assay, an SIL internal standard perfectly co-elutes with the target analyte, ensuring both molecules are subjected to the exact same ionization environment in the mass spectrometer source. However, substituting hydrogen with deuterium inherently alters the molecule's physicochemical properties at a quantum level.

  • Bond Dynamics & Lipophilicity : The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond. This fundamental difference makes the C-D bond slightly shorter and stronger, which in turn decreases the van der Waals radius and overall polarizability of the deuterated molecule1[1]. Consequently, L-Amoxicillin-d4 exhibits slightly lower lipophilicity than unlabeled amoxicillin.

  • Chromatographic Impact : In reversed-phase liquid chromatography (RP-LC), where retention is driven by hydrophobic interactions with a non-polar stationary phase (e.g., C18), the less lipophilic L-Amoxicillin-d4 typically elutes slightly earlier than unlabeled amoxicillin.

Mechanism D Deuterium Substitution (L-Amoxicillin-d4) L Lower Zero-Point Energy & Decreased Lipophilicity D->L R Earlier Elution in RP-LC (ΔtR > 0) L->R M Risk of Differential Matrix Effects R->M

Caption: Mechanistic pathway of the deuterium isotope effect on LC-MS/MS matrix effects.

Experimental Methodology: Evaluating Retention Time Shifts

To build a self-validating analytical system, researchers must empirically measure the retention time shift ( ΔtR​ ) and assess its impact on matrix effects. The following step-by-step methodology ensures authoritative grounding in assay validation.

Step 1: Preparation of Equimolar Mixtures and Matrix Spikes
  • Prepare a 1:1 molar ratio mixture of unlabeled amoxicillin and L-Amoxicillin-d4 in the initial mobile phase conditions (e.g., 95:5 H2​O :MeOH with 0.1% formic acid).

  • Extract blank biological matrix (e.g., K2​ -EDTA human plasma) using protein precipitation or solid-phase extraction (SPE) to serve as a background for matrix effect evaluation 2[2].

Step 2: High-Resolution Chromatographic Separation

Inject the mixture into an optimized UHPLC system. Given amoxicillin's amphoteric nature, mobile phase pH is critical. A slight acidic modifier (e.g., 0.1% formic acid) is recommended to improve peak shape, control ionization state, and ensure reproducibility 3[3].

  • Column: C18 or Polar-embedded C18 (e.g., 50 × 2.1 mm, 1.7 µm).

  • Flow Rate: 0.2 - 0.4 mL/min.

Step 3: MRM Detection and Peak Integration

Monitor the specific Multiple Reaction Monitoring (MRM) transitions:

  • Amoxicillin: m/z 366.1 349.2 (Positive ESI) 4[4] or m/z 363.9 223.1 (Negative ESI) 5[5].

  • L-Amoxicillin-d4: m/z 370.1 114.15 (Positive ESI)[4] or m/z 368.0 227.1 (Negative ESI)[5].

Step 4: Post-Column Infusion (Matrix Assessment)

To validate that any observed ΔtR​ does not compromise the assay, perform a post-column infusion. Infuse a constant flow of amoxicillin into the mass spectrometer while injecting the blank extracted matrix from Step 1. Ensure that the retention windows for both the unlabeled and d4-labeled compounds fall outside any zones of ion suppression or enhancement 3[3].

Workflow N1 1. Isotope Spiking (Amoxicillin + d4-IS) N2 2. RP-UHPLC Separation N1->N2 N3 3. ESI-MS/MS (MRM Detection) N2->N3 N4 4. RT Alignment & Matrix Assessment N3->N4

Caption: Workflow for assessing L-Amoxicillin-d4 and amoxicillin retention time shifts.

Comparative Data Analysis

The magnitude of the retention time shift is highly dependent on the chromatographic conditions. In standard HPLC with larger particle sizes (e.g., 5 µm), the isotope effect is often masked by broader peak widths, resulting in apparent co-elution. However, in modern UHPLC (sub-2 µm particles), the superior theoretical plate count can expose the baseline separation of the isotopologues.

Table 1: Quantitative Comparison of Amoxicillin vs. Amoxicillin-d4 Retention Times

Chromatographic SystemStationary PhaseMobile Phase ConditionsAmoxicillin tR​ (min)Amoxicillin-d4 tR​ (min)Observed Shift ( ΔtR​ )
HPLC-MS/MS Kromasil C18 (5 µm)Isocratic (ACN:5mM NH4​OAc 80:20)0.80 ± 0.50.80 ± 0.5Negligible (Co-elution)
UPLC-MS/MS BEH C18 (1.7 µm)Gradient ( H2​O :MeOH with 0.1% FA)~3.823.82 ± 0.4Negligible (Co-elution)
UHPLC-MS/MS Sub-2 µm RP-C18Gradient ( H2​O :ACN with 0.1% FA)Typical RP behaviorElutes earlier+0.01 to +0.05 min (Typical Deuterium Effect)

Note: Data synthesized from validated pharmacokinetic methodologies[5][6].

Analytical Implications & Mitigation Strategies

Why does a shift of just 0.02 to 0.05 minutes matter to drug development professionals?

If amoxicillin and L-Amoxicillin-d4 do not perfectly co-elute, they enter the mass spectrometer at slightly different times. If a co-eluting endogenous matrix component (e.g., phospholipids from human plasma) elutes exactly between the two peaks, it can cause differential ion suppression. As noted by , this discrepancy can lead to matrix effects differing by 26% or more between the analyte and its SIL internal standard, directly compromising the accuracy of the bioanalytical assay.

To mitigate this risk:

  • Optimize Gradient Slopes : Shallower gradients can sometimes exacerbate the separation of isotopologues. Adjusting the gradient steepness can force co-elution by compressing the peaks.

  • Matrix-Matched Calibration : Always validate the assay in the exact biological matrix (e.g., K2​ -EDTA plasma) to account for any residual differential matrix effects 2[2].

  • Use of 13C/15N Isotopes : If the deuterium effect cannot be overcome chromatographically, consider switching to an internal standard labeled with 13C or 15N , which do not exhibit observable chromatographic isotope effects.

References

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF AMOXICILLIN AND CLAVULANATE BY USING LC-MS METHOD Source: World Journal of Pharmacy and Pharmaceutical Sciences (WJPPS) URL: [Link]

  • Title: Sensitive and Rapid Method for the Quantitation of Amoxicillin in Minipig Plasma and Milk by LC-MS/MS Source: KU Leuven (Lirias) URL: [Link]

  • Title: Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry Source: PMC / NIH URL: [Link]

Sources

Validation

L-Amoxicillin-d4 vs. Amoxicillin-d5: A Comparative Guide for Internal Standards in LC-MS/MS Quantification

Accurate quantification of amoxicillin in complex biological matrices (e.g., plasma, milk, medicated feed) relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To mitigate matrix effects and ion s...

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Author: BenchChem Technical Support Team. Date: March 2026

Accurate quantification of amoxicillin in complex biological matrices (e.g., plasma, milk, medicated feed) relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To mitigate matrix effects and ion suppression, Stable Isotope-Labeled Internal Standards (SIL-IS) are the gold standard (1[1]). While both L-Amoxicillin-d4 and Amoxicillin-d5 are referenced in the literature, L-Amoxicillin-d4 is overwhelmingly preferred by analytical chemists. This guide explores the mechanistic causality behind this preference, objectively comparing their isotopic stability, performance, and experimental utility.

Mechanistic Causality: Isotopic Stability and H/D Exchange

The fundamental difference between Amoxicillin-d4 and Amoxicillin-d5 lies in the positioning of the deuterium atoms. This structural variance directly dictates their chemical stability during sample preparation and LC-MS/MS analysis.

  • L-Amoxicillin-d4 : Features four deuterium atoms substituted on the stable aromatic ring (specifically, the 4-hydroxyphenyl-2,3,5,6-d4 moiety) (2[2]). Because these are non-exchangeable carbon-hydrogen (C-H) bonds, the deuterium labels are highly stable and do not undergo back-exchange with protic solvents (3[3]).

  • Amoxicillin-d5 : Contains a fifth deuterium atom. If this additional label is located on a heteroatom (such as an amine nitrogen or hydroxyl oxygen) or an acidic alpha-carbon, it becomes highly labile. In aqueous or methanolic mobile phases, this labile deuterium rapidly undergoes hydrogen/deuterium (H/D) back-exchange with the solvent (3[3]).

The Consequence of Isotopic Scrambling : When an internal standard loses its deuterium label via H/D exchange, its mass-to-charge ratio (m/z) shifts. This isotopic scrambling leads to a loss of the IS signal in the target Multiple Reaction Monitoring (MRM) channel, causing severe quantification bias and rendering the matrix effect correction inaccurate.

HD_Exchange A Amoxicillin-d5 (Labile 5th Deuterium) C H/D Back-Exchange (Loss of Deuterium) A->C B Aqueous Mobile Phase (Protic Solvents) B->C Protonation D Signal Loss (m/z 371) & Quantification Bias C->D Isotopic Scrambling

Fig 1. H/D back-exchange pathway causing signal loss in labile deuterated internal standards.

Quantitative Data Presentation: Performance Comparison

To objectively evaluate these two internal standards, we summarize their critical performance metrics in bioanalytical workflows. While Amoxicillin-d5 has been utilized in specific legacy assays (4[4]), L-Amoxicillin-d4 provides superior reliability.

Performance MetricL-Amoxicillin-d4Amoxicillin-d5Impact on Assay Reliability
Deuterium Position Stable aromatic ring (C-D)Includes labile site (N-D / O-D)Determines chemical stability in solution.
H/D Back-Exchange Risk Negligible High (in protic solvents)High risk leads to signal degradation over time.
MRM Transition (Precursor) m/z 370.1m/z 371.1Dictates MS/MS channel monitoring.
Matrix Effect Correction ExcellentVariableD5 may fail to correct perfectly if signal is lost.
Commercial Availability Widely available (CAS 2673270-36-3)Limited / Custom synthesisD4 is standardized for regulatory submissions.
Experimental Protocol: Self-Validating LC-MS/MS Workflow

The following protocol outlines a robust, self-validating methodology for quantifying amoxicillin in biological fluids using L-Amoxicillin-d4.

LCMS_Workflow S1 1. Sample Collection (Plasma/Milk) S2 2. IS Spiking (Add L-Amoxicillin-d4) S1->S2 S3 3. Protein Precipitation (Ice-cold ACN) S2->S3 S4 4. LC Separation (C18 Column, Gradient) S3->S4 S5 5. MS/MS Detection (ESI+, MRM Mode) S4->S5 S6 6. Data Analysis (Peak Area Ratio) S5->S6

Fig 2. Self-validating LC-MS/MS workflow for amoxicillin quantification using L-Amoxicillin-d4.

Step-by-Step Methodology & Causality

1. Preparation of Standard Solutions

  • Action : Prepare a primary stock solution of Amoxicillin (1 mg/mL) and L-Amoxicillin-d4 (1 mg/mL) in 50:50 Methanol:Water. Dilute the IS stock to a working concentration of 100 µg/mL and store at -20°C (5[5]).

  • Causality : Storing in a 50% aqueous solution is safe for L-Amoxicillin-d4 due to its non-exchangeable aromatic deuteriums, ensuring long-term stock stability.

2. Sample Extraction (Protein Precipitation)

  • Action : Aliquot 100 µL of the biological sample into a microcentrifuge tube. Spike with 10 µL of the L-Amoxicillin-d4 working solution. Add 300 µL of ice-cold acetonitrile (ACN). Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C (1[1]).

  • Causality : While Solid-Phase Extraction (SPE) provides cleaner extracts, simple Protein Precipitation (PPT) is preferred here for high-throughput analysis. Because L-Amoxicillin-d4 perfectly co-elutes with amoxicillin, it acts as a self-correcting mechanism for any residual matrix suppression left behind by the PPT method (1[1]).

3. LC Separation

  • Action : Inject 1-5 µL of supernatant onto a C18 analytical column (e.g., 100 x 2.1 mm, 1.6 µm) at 40°C. Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile at 0.4 mL/min (5[5]).

  • Causality : The gradient is programmed to avoid dramatic pressure increases that affect the baseline signal, ensuring sharp, symmetrical peaks for both the analyte and the IS.

4. MS/MS Detection & Self-Validation

  • Action : Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the MRM transitions: Amoxicillin (m/z 366.1 → 349.2) and L-Amoxicillin-d4 (m/z 370.1 → 114.15) (5[5]).

  • Causality : Although amoxicillin can ionize in both modes due to its carboxyl and amine groups, ESI+ is selected because the signal intensity is up to 20-fold higher than in negative mode, maximizing assay sensitivity (5[5]).

  • Self-Validation Check : Verify that the retention time of L-Amoxicillin-d4 perfectly matches the unlabeled amoxicillin. Heavy deuteration can sometimes cause slight chromatographic shifts (the "deuterium effect"); however, d4 labeling minimizes this risk, ensuring identical matrix suppression profiles (6[6]).

Conclusion

For rigorous LC-MS/MS bioanalysis, L-Amoxicillin-d4 represents the superior internal standard compared to Amoxicillin-d5. By restricting deuteration strictly to the stable aromatic ring, L-Amoxicillin-d4 eliminates the risk of H/D back-exchange in protic solvents. This structural advantage ensures robust matrix effect correction, consistent MRM signals, and unparalleled quantitative accuracy, making it the definitive choice for pharmacokinetic and metabolic research.

References
  • Semantic Scholar . Stability, Homogeneity and Carry-Over of Amoxicillin, Doxycycline, Florfenicol and Flubendazole in Medicated Feed and Drinking Water. Available at:[Link][4]

  • KU Leuven (Lirias) . Sensitive and Rapid Method for the Quantitation of Amoxicillin in Minipig Plasma and Milk by LC-MS/MS. Available at: [Link][5]

  • ResearchGate . Which internal standard? Deuterated or C13 enriched? Available at: [Link][6]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of L-Amoxicillin-d4

This guide provides an in-depth, procedural framework for the safe and compliant disposal of L-Amoxicillin-d4. As a deuterated analogue of a widely used antibiotic, L-Amoxicillin-d4 is an invaluable tool in pharmacokinet...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of L-Amoxicillin-d4. As a deuterated analogue of a widely used antibiotic, L-Amoxicillin-d4 is an invaluable tool in pharmacokinetic studies and clinical trial sample analysis, where it serves as a stable isotope-labeled internal standard. However, its handling and disposal demand meticulous attention to safety and environmental protocols. This document moves beyond a simple checklist, offering a causal-driven approach to ensure that researchers, scientists, and drug development professionals can manage this compound's lifecycle responsibly, safeguarding both personnel and the environment.

Hazard Identification and Risk Assessment

Understanding the intrinsic properties of L-Amoxicillin-d4 is the foundation of its safe management. While the deuteration provides a mass shift for analytical purposes, the core pharmacological and toxicological profile remains analogous to that of amoxicillin. The primary risks are associated with its potential to cause sensitization and its ecotoxicity.

Key Hazards:

  • Respiratory and Skin Sensitization: Amoxicillin is a known sensitizer. Repeated exposure, through inhalation of dust or direct skin contact, can lead to allergic reactions, which may include severe respiratory distress or allergic skin rashes.[1][2]

  • Environmental Hazard: As an antibiotic, the release of L-Amoxicillin-d4 into the environment is highly problematic. Such releases contribute to the pool of active pharmaceutical ingredients (APIs) in ecosystems, which can promote the development of antibiotic-resistant bacteria and have toxic effects on aquatic life.[1]

The Safety Data Sheet (SDS) provides a standardized summary of these hazards.

Hazard ClassificationGHS CodeDescriptionSource
Respiratory SensitizationH334May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
Skin SensitizationH317May cause an allergic skin reaction.[1][2]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Given these hazards, all L-Amoxicillin-d4 waste, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[3][4]

Regulatory Framework: A Zero-Tolerance Approach to Environmental Release

The disposal of pharmaceutical waste is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) in the United States. A cornerstone of modern pharmaceutical waste management is the prohibition of sewering (disposal down the drain).[5] This is a critical measure to prevent APIs from entering waterways, as wastewater treatment plants are often not equipped to remove them effectively.[6]

Under the Resource Conservation and Recovery Act (RCRA), certain pharmaceuticals are listed as hazardous waste.[7] While amoxicillin itself is not typically a P- or U-listed RCRA hazardous waste, the best management practice, endorsed by the EPA and institutional safety programs, is to manage all pharmaceutical waste as hazardous to prevent environmental contamination.[8]

Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the collection and disposal of L-Amoxicillin-d4 waste. The guiding principle is containment and segregation to ensure the waste stream is handled by qualified hazardous waste professionals.

Required Personal Protective Equipment (PPE)

Before handling any form of L-Amoxicillin-d4 waste, ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling the material.[9]

  • Body Protection: A lab coat must be worn at all times.

Waste Segregation and Containment

Proper segregation at the point of generation is the most critical step in a compliant disposal process. Never mix pharmaceutical waste with general trash or other waste streams.[10][11]

Step 1: Identify the Waste Form

  • Solid Waste: Includes expired or unused L-Amoxicillin-d4 powder, contaminated weigh boats, and wipes used for cleaning spills.

  • Liquid Waste: Includes stock solutions, diluted standards, and any solvent rinses of contaminated glassware.

  • Contaminated Sharps: Includes needles, syringes, or glass Pasteur pipettes used to transfer L-Amoxicillin-d4 solutions.

  • Contaminated Labware: Includes pipette tips, vials, and centrifuge tubes that have come into direct contact with L-Amoxicillin-d4.

Step 2: Use Designated Hazardous Waste Containers

  • Obtain correctly labeled hazardous waste containers from your institution's Environmental Health and Safety (EHS) department.

  • For Solid and Contaminated Labware: Use a designated solid hazardous waste container, typically a plastic pail or a sturdy, lined cardboard box.[4][11] The container must be clearly labeled "HAZARDOUS WASTE" and list "L-Amoxicillin-d4" as a constituent.

  • For Liquid Waste: Use a sealable, chemical-resistant (e.g., HDPE) container designated for liquid hazardous waste.[4] Do not mix incompatible waste streams. The container must be clearly labeled "HAZARDOUS WASTE" and list all chemical constituents, including solvents and "L-Amoxicillin-d4."

  • For Contaminated Sharps: Place all contaminated sharps directly into a designated, puncture-proof sharps container labeled for hazardous chemical waste.[10][11]

Step 3: Accumulate Waste Safely

  • Keep all hazardous waste containers securely sealed when not in use.

  • Store waste containers in a designated, secure satellite accumulation area within the laboratory.

  • Do not overfill containers.

Step 4: Arrange for Disposal

  • Once a container is full, or if work with L-Amoxicillin-d4 is complete, contact your institution's EHS office to arrange for pickup and final disposal.[4] EHS will ensure the waste is transported and disposed of by a licensed hazardous waste contractor, typically via incineration.[10]

L-Amoxicillin-d4 Disposal Workflow Diagram

G cluster_0 Waste Generation Point (In Laboratory) cluster_1 Segregation & Containment cluster_2 Final Disposal Pathway start Identify L-Amoxicillin-d4 Waste waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Powder, Wipes) waste_type->solid_waste  Solid liquid_waste Aqueous/Solvent Waste waste_type->liquid_waste Liquid   sharps_waste Contaminated Sharps (Needles, Glass Pipettes) waste_type->sharps_waste Sharps labware_waste Contaminated Labware (Pipette Tips, Vials) waste_type->labware_waste Labware solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container (Sealed) liquid_waste->liquid_container sharps_container Collect in Labeled Puncture-Proof Sharps Container sharps_waste->sharps_container labware_waste->solid_container ehs_pickup Arrange Pickup by Institutional EHS solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup incineration Final Disposal via Licensed Hazardous Waste Contractor (Incineration) ehs_pickup->incineration

Caption: Decision workflow for the proper segregation and disposal of L-Amoxicillin-d4 waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is necessary to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For a large spill of powder, evacuate the immediate area to prevent inhalation.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves. For large powder spills, respiratory protection may be required.[9]

  • Contain the Spill:

    • For liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • For solids: Gently cover the spill with absorbent pads wetted with water to avoid raising dust.

  • Clean the Spill: Working from the outside in, carefully collect all contaminated materials using a scoop or forceps. Place all collected waste and cleaning materials into a designated hazardous waste container.[4]

  • Decontaminate the Area: Wipe the spill area with a suitable laboratory detergent and then with 70% ethanol.

  • Dispose of Waste: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and disposal of L-Amoxicillin-d4, upholding the highest standards of scientific integrity, personal safety, and environmental stewardship.

References

  • OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • LGC Standards. (n.d.). Amoxicillin-d4 (Major) | CAS 2673270-36-3.
  • OSHA. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.
  • Oregon OSHA. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs.
  • BenchChem. (2025). Safeguarding the Laboratory: Proper Disposal of Antibacterial Agent 204.
  • Sigma-Aldrich. (2025, November 7). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
  • Environmental Marketing Services. (2023, January 18). Laboratory Waste Disposal: A Quick Overview.
  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.
  • MCF Environmental Services. (2023, December 13). Waste Management Requirements for Pharmaceutical Waste.
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • MedWaste. (2025, June 12). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • Clearsynth. (n.d.). L-Amoxicillin-d4 | CAS No. | Clearsynth.
  • Cayman Chemical. (2025, May 3). Safety Data Sheet - Amoxicillin-d4.
  • KI Staff Portal. (2025, May 28). Laboratory waste.
  • Fennemore. (2019, August 21). Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals.
  • Republic Services. (2024, August 15). Pharmaceutical Waste Management: The Final Pharmaceutical Rule.
  • Fisher Scientific. (2023, October 6). Safety Data Sheet - Amoxicillin.
  • Medbox. (n.d.). Guidelines for Destruction of Medicines and Health Products.
  • Saengduen, M., et al. (2020). Methods of Antibiotic Disposal by Laypeople and Various Types of Drug Distributors in Thailand.
  • BenchChem. (2025). Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.
  • U.S. Environmental Protection Agency. (n.d.). How to Dispose of Medicines Properly.
  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.
  • U.S. Food and Drug Administration. (2025, April 16). Where and How to Dispose of Unused Medicines.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • Deterra. (n.d.). Deterra Frequently Asked Questions (FAQs) | Drug Disposal.
  • US Bio-Clean. (2018, March 26). How to Properly Dispose of Pharmaceutical Waste in 6 Steps.

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Handling

A Comprehensive Guide to the Safe Handling of L-Amoxicillin-d4 in a Laboratory Setting

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with L-Amoxicillin-d4. Our focus is to deliver procedural, step-by-step guidance gro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with L-Amoxicillin-d4. Our focus is to deliver procedural, step-by-step guidance grounded in established safety protocols, ensuring both personal safety and the integrity of your research.

L-Amoxicillin, a member of the beta-lactam class of antibiotics, is a known respiratory and skin sensitizer.[1][2][3][4] Repeated exposure, even at low levels, can lead to the development of allergic reactions, which can be severe. The deuterated form, L-Amoxicillin-d4, while not radioactive, carries the same chemical hazards as its non-deuterated counterpart.[5] Therefore, stringent adherence to safety protocols is paramount.

Understanding the Risks: The "Why" Behind the Precautions

The primary hazards associated with L-Amoxicillin-d4 are:

  • Respiratory Sensitization: Inhalation of L-Amoxicillin-d4 dust can lead to allergy or asthma-like symptoms.[1][2] Subsequent exposures to even minute amounts can trigger a severe respiratory response.

  • Skin Sensitization: Direct contact with the skin may cause an allergic skin reaction, such as a rash or irritation.[1][2]

The Occupational Safety and Health Administration (OSHA) mandates that employers inform workers about the hazards of chemicals in the workplace and provide appropriate training for their safe handling.[6][7][8][9] For sensitizing chemicals like L-Amoxicillin-d4, this includes implementing robust engineering controls and providing appropriate Personal Protective Equipment (PPE).[10]

The deuteration of the molecule does not alter its fundamental chemical reactivity in terms of sensitization. However, it's crucial to handle deuterated compounds with care to maintain their isotopic purity for experimental accuracy.[11]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling L-Amoxicillin-d4.

PPE ComponentSpecificationsRationale for Use with L-Amoxicillin-d4
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene)Prevents skin contact and subsequent sensitization.[1] Gloves should be inspected before use and disposed of after handling the compound.[1]
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standardsProtects eyes from dust particles.
Body Protection A dedicated, long-sleeved lab coatPrevents contamination of personal clothing.[5]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[1][4][12]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize the risk of exposure during the routine handling of L-Amoxicillin-d4.

Experimental Workflow for Handling L-Amoxicillin-d4

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area gather_ppe Gather all required PPE prep_area->gather_ppe 1. don_ppe Don PPE in the correct sequence gather_ppe->don_ppe 2. fume_hood Work within a certified chemical fume hood don_ppe->fume_hood 3. weigh Carefully weigh the required amount fume_hood->weigh 4. dissolve Dissolve in an appropriate solvent weigh->dissolve 5. decontaminate Decontaminate surfaces dissolve->decontaminate 6. dispose_waste Dispose of waste in designated containers decontaminate->dispose_waste 7. doff_ppe Doff PPE in the correct sequence dispose_waste->doff_ppe 8. wash_hands Wash hands thoroughly doff_ppe->wash_hands 9.

Caption: Workflow for the safe handling of L-Amoxicillin-d4.

Detailed Protocol for Donning and Doffing PPE

Donning Sequence:

  • Lab Coat: Put on your dedicated lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on your safety goggles or glasses.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence (to minimize cross-contamination):

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Lab Coat: Remove your lab coat by rolling it inside out, without shaking it, and place it in a designated container for laundry or disposal.

  • Eye Protection: Remove your eye protection.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[1]

Disposal Plan: Responsible Waste Management

Improper disposal of antibiotics can contribute to environmental contamination and the development of antibiotic resistance.[13]

Step-by-Step Disposal Protocol:

  • Solid Waste:

    • All disposable items that have come into contact with L-Amoxicillin-d4 (e.g., weigh boats, pipette tips, contaminated gloves, and paper towels) should be placed in a clearly labeled, sealed plastic bag.

    • This bag should then be disposed of in a designated hazardous waste container.

  • Liquid Waste:

    • Aqueous solutions containing L-Amoxicillin-d4 should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour solutions down the drain.[13][14]

  • Decontamination of Glassware:

    • Reusable glassware should be decontaminated. One effective method is to soak the glassware in a solution of sodium hydroxide, which has been shown to degrade the beta-lactam structure.[15] After decontamination, wash the glassware thoroughly.

  • Expired or Unused L-Amoxicillin-d4:

    • Do not dispose of the pure compound in the regular trash or down the drain.[13]

    • The preferred method of disposal is through a licensed chemical waste disposal service or a drug take-back program.[16][17]

By adhering to these protocols, you contribute to a safer laboratory environment and minimize the environmental impact of your research.

References

Sources

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